Product packaging for (1R,2R)-1-Amino-1-phenyl-2-pentanol(Cat. No.:)

(1R,2R)-1-Amino-1-phenyl-2-pentanol

Cat. No.: B1367516
M. Wt: 179.26 g/mol
InChI Key: MNYHYBGIELVTNM-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,2R)-1-Amino-1-phenyl-2-pentanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1367516 (1R,2R)-1-Amino-1-phenyl-2-pentanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-phenylpentan-2-ol

InChI

InChI=1S/C11H17NO/c1-2-6-10(13)11(12)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3/t10-,11-/m1/s1

InChI Key

MNYHYBGIELVTNM-GHMZBOCLSA-N

Isomeric SMILES

CCC[C@H]([C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CCCC(C(C1=CC=CC=C1)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the structural elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol is not extensively available in public literature. This guide therefore presents a comprehensive, illustrative elucidation process based on established analytical techniques and data from structurally analogous compounds. The presented data is representative and intended to serve as a practical example.

Introduction

This compound is a chiral amino alcohol. The structural elucidation of such molecules is critical in drug development and stereoselective synthesis, as the specific stereochemistry profoundly influences pharmacological activity. This document outlines the key analytical methodologies required to confirm the chemical structure, purity, and absolute stereochemistry of the (1R,2R) isomer.

The elucidation process involves a combination of spectroscopic and chromatographic techniques to determine the molecular formula, connectivity of atoms, and the three-dimensional arrangement of the chiral centers.

Proposed Synthetic Pathway

A common method for synthesizing chiral amino alcohols is the stereoselective reduction of an α-amino ketone or the reductive amination of a suitable keto-alcohol precursor. The diagram below illustrates a hypothetical synthetic workflow.

G cluster_0 Synthesis Workflow A 1-Phenyl-1-pentanone B α-Bromination A->B C 1-Phenyl-2-bromo-1-pentanone B->C D Amination (NH3) C->D E 2-Amino-1-phenyl-1-pentanone D->E F Stereoselective Reduction (e.g., Chiral Reducing Agent) E->F G Diastereomeric Mixture of 1-Amino-1-phenyl-2-pentanol F->G H Chiral Resolution (HPLC) G->H I This compound H->I

Caption: Hypothetical synthesis of this compound.

Structural Elucidation Workflow

The comprehensive characterization of the target molecule follows a logical progression of analytical techniques.

G cluster_1 Elucidation Process structure Molecular Formula & Mass Mass Spectrometry (HRMS) connectivity Connectivity & Functional Groups ¹H NMR, ¹³C NMR, IR structure->connectivity Determine Backbone correlation Proton-Carbon Correlation HSQC, HMBC connectivity->correlation Assign Signals stereochem Relative & Absolute Stereochemistry NOESY, Chiral HPLC, X-ray Crystallography correlation->stereochem Establish 3D Structure final {Final Structure Confirmation|this compound} stereochem->final Confirm Isomer

Caption: Workflow for structural elucidation.

Data Presentation

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol [1]
AppearanceWhite to off-white solid or colorless oil
Melting PointData not available
Boiling PointData not available
Optical Rotation [α]Specific value depends on conditions
Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.40m5HAr-H
4.10d1HH -C(1)-Ph
3.60m1HH -C(2)-OH
2.50 (broad)s3H-NH ₂, -OH
1.40 - 1.60m2H-CH ₂(3)
1.25 - 1.35m2H-CH ₂(4)
0.90t3H-CH ₃(5)

4.2.2. ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
142.0Ar-C (ipso)
128.5Ar-C H
127.8Ar-C H
126.5Ar-C H
75.0C (2)-OH
60.0C (1)-NH₂
35.0C (3)
20.0C (4)
14.0C (5)

4.2.3. IR Spectroscopy (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadO-H and N-H stretch
3030MediumAromatic C-H stretch
2850 - 2960StrongAliphatic C-H stretch
1600, 1495MediumAromatic C=C stretch
1050StrongC-O stretch (secondary alcohol)

4.2.4. Mass Spectrometry (ESI+)

m/zInterpretation
180.1388[M+H]⁺ (Calculated for C₁₁H₁₈NO⁺: 180.1383)
162.1281[M+H - H₂O]⁺
106.0651[C₇H₇O]⁺ or [C₈H₁₀]⁺ fragment
77.0390[C₆H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Standard proton experiment was run with a 90° pulse, a relaxation delay of 1s, and 16 scans.

  • ¹³C NMR: A proton-decoupled carbon experiment was performed with a 45° pulse, a relaxation delay of 2s, and 1024 scans.

  • 2D NMR (COSY, HSQC): Standard parameters were used to acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat sample was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

  • Analysis: The solution was infused directly into the ESI source in positive ion mode. The mass-to-charge ratio (m/z) was measured to four decimal places to confirm the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine.

  • Analysis: The sample was injected, and the retention times of the enantiomers were compared against a racemic standard to determine enantiomeric excess and confirm the stereoisomer.

Stereochemistry Determination

The (1R,2R) configuration is one of four possible stereoisomers. The confirmation of the specific stereochemistry is paramount.

G cluster_2 Stereoisomer Relationships A (1R,2R) B (1S,2S) A->B Enantiomers C (1R,2S) A->C Diastereomers D (1S,2R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereochemical relationships of 1-Amino-1-phenyl-2-pentanol isomers.

The relative stereochemistry (syn/anti) can be inferred from the coupling constants between H-1 and H-2 in the ¹H NMR spectrum and confirmed using Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry is definitively determined by X-ray crystallography of a suitable crystal or by comparison of the optical rotation and chiral HPLC retention time with a known standard.

References

An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-1-Amino-1-phenyl-2-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (1R,2R)-1-Amino-1-phenyl-2-pentanol is limited in publicly accessible literature. The following guide provides available information for structurally related compounds to infer potential properties and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

PropertyValue for this compound (Predicted/Analog-Based)Analog Compound Data
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NO[1][2]
Molecular Weight 179.26 g/mol 179.26 g/mol [1][2]
Melting Point (°C) Not available51-54 °C for (1S,2R)-(+)-Norephedrine (a propanol analog)
Boiling Point (°C) Not available247 °C @ 760 mmHg for 1-Phenyl-2-pentanol[3][4]
Solubility Predicted to be slightly soluble in water, soluble in organic solvents.Phenylalkanolamines are generally soluble in alcohols and slightly soluble in water.[5]
pKa Not available (expected to be in the range of 9-10 for the protonated amine)Aromatic amines have pKa values that can be determined via potentiometric titration.[6][7]
Optical Rotation [α] Not availableFor (1S,2R)-(+)-Norephedrine: [α]20/D +40°, c = 7 in 1 M HCl
CAS Number Not readily available773794-81-3 for 1-Phenyl-2-amino-pentanol-(1) (stereochemistry not specified)[1]

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of a novel chiral amino alcohol like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).[8][9]

Methodology: Capillary Method using a Mel-Temp Apparatus [10][11]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading the Capillary Tube: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • A rapid initial heating is performed to determine an approximate melting point.[9]

    • The apparatus is allowed to cool. A second sample is then heated slowly, at a rate of no more than 1-2°C per minute, as the temperature approaches the approximate melting point.[8][11]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[8]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Data Recording A Dry and powder the sample B Load into capillary tube (2-3mm) A->B C Place in Mel-Temp apparatus B->C D Rapid heating for approximate MP C->D E Cool down apparatus D->E F Slow heating (1-2°C/min) for new sample E->F G Observe melting through viewfinder F->G H Record T_start (first liquid drop) G->H I Record T_end (all liquid) H->I

Figure 1: Workflow for Melting Point Determination.
Solubility Assessment

Solubility provides insights into the polarity and functional groups of a compound. A systematic approach is used to classify the compound's solubility.[12][13]

Methodology: Systematic Solubility Testing

  • Initial Solvent Screening: Approximately 25 mg of the compound is added to 0.75 mL of a solvent (e.g., water, diethyl ether, hexane) in a test tube. The tube is shaken vigorously for 60 seconds.[12][14]

  • Observation: The sample is classified as soluble if it dissolves completely, or insoluble if it does not.

  • Acid-Base Solubility:

    • If the compound is water-insoluble, its solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[13][15]

    • Solubility in 5% NaOH suggests a weak or strong acid (e.g., phenol or carboxylic acid).

    • Solubility in 5% NaHCO₃ indicates a strong acid.

    • Solubility in 5% HCl points to a basic functional group, such as an amine.[15]

  • Litmus Test: If the compound is water-soluble, litmus paper is used to determine if the solution is acidic or basic.[13]

Solubility_Workflow Start Start with ~25mg of sample TestWater Add 0.75mL water and shake Start->TestWater IsSolubleWater Soluble in water? TestWater->IsSolubleWater TestLitmus Test with litmus paper IsSolubleWater->TestLitmus Yes TestNaOH Test in 5% NaOH IsSolubleWater->TestNaOH No Acidic Acidic (Class Sa) TestLitmus->Acidic Red Basic Basic (Class Sb) TestLitmus->Basic Blue Neutral Neutral (Class Sg) TestLitmus->Neutral No change IsSolubleNaOH Soluble in NaOH? TestNaOH->IsSolubleNaOH TestHCl Test in 5% HCl IsSolubleNaOH->TestHCl No TestNaHCO3 Test in 5% NaHCO3 IsSolubleNaOH->TestNaHCO3 Yes IsSolubleNaOH->TestNaHCO3 IsSolubleNaHCO3 Soluble? IsSolubleNaOH->IsSolubleNaHCO3 Yes StrongAcid Strong Acid (Class As) IsSolubleNaOH->StrongAcid Yes WeakAcid Weak Acid (Class Aw) IsSolubleNaOH->WeakAcid Yes IsSolubleHCl Soluble in HCl? TestHCl->IsSolubleHCl Base Organic Base (Class B) IsSolubleHCl->Base Yes Inert Inert/Neutral Compound IsSolubleHCl->Inert No TestNaHCO3->IsSolubleNaHCO3 IsSolubleNaHCO3->StrongAcid Yes IsSolubleNaHCO3->WeakAcid No

Figure 2: Workflow for Systematic Solubility Assessment.
pKa Determination

The pKa value quantifies the acidity of the protonated amino group. Potentiometric titration is a standard method for this determination.[6]

Methodology: Potentiometric Titration [16]

  • Solution Preparation: A dilute aqueous solution of the amine (e.g., 0.05 M) is prepared.

  • Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

  • Titration Process: The HCl solution is added to the amine solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the midpoint of the steepest part of the titration curve.

pKa_Workflow A Prepare dilute amine solution (e.g., 0.05M) C Titrate with standardized HCl (e.g., 0.1M) A->C B Calibrate pH meter with standard buffers B->C D Record pH after each increment of HCl C->D incrementally E Plot pH vs. Volume of HCl added D->E F Identify the equivalence point E->F G Determine volume at half-equivalence point F->G H pKa = pH at the half-equivalence point G->H

Figure 3: Workflow for pKa Determination via Titration.
Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter. The specific rotation is a standardized value.[17]

Methodology: Polarimetry [18][19]

  • Sample Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent. The concentration (c) is typically expressed in g/100 mL.[18]

  • Polarimeter Setup: The polarimeter is turned on and allowed to warm up. The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20°C or 25°C).[17][19]

  • Blank Measurement: The polarimeter tube is filled with the pure solvent, and a blank reading is taken to zero the instrument.

  • Sample Measurement: The tube is rinsed and filled with the sample solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[20]

  • Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration in g/mL (or g/100mL with a correction factor).[18]

OpticalRotation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Accurately weigh sample B Dissolve in known volume of solvent (c) A->B C Calibrate polarimeter (Sodium D-line) B->C D Run blank with pure solvent C->D E Fill tube with sample solution (path length l) D->E F Measure observed rotation (α) E->F G Calculate Specific Rotation: [α] = α / (l * c) F->G

Figure 4: Workflow for Optical Rotation Measurement.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the literature detailing the biological activity or involvement in signaling pathways for this compound. However, compounds within the broader class of phenylpropanolamines are known to have sympathomimetic effects, acting as stimulants and decongestants.[21] Further research would be required to elucidate the specific biological profile of this particular stereoisomer. Phenylpropanoids and their derivatives are noted for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[22]

References

Spectroscopic Analysis of (1R,2R)-1-Amino-1-phenyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral amino alcohol. The determination of its structure and purity relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables summarize data for structurally related compounds to infer the expected spectral characteristics. The key structural analogues referenced are norephedrine isomers (which share the 1-amino-1-phenyl-propan-1-ol backbone) and 1-phenyl-2-pentanol (which has the same pentanol and phenyl structure but lacks the amino group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H7.20 - 7.40MultipletAromatic protons.
CH-OH~3.80MultipletMethine proton attached to the hydroxyl group.
CH-NH₂~4.10DoubletMethine proton attached to the amino group.
CH₂ (propyl)1.30 - 1.60MultipletMethylene protons of the propyl group.
CH₃ (propyl)~0.90TripletMethyl protons of the propyl group.
NH₂Broad singletVariableChemical shift and appearance are concentration and solvent dependent.
OHBroad singletVariableChemical shift and appearance are concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Phenyl C (quaternary)~140The carbon atom of the phenyl ring attached to the amino-alcohol backbone.
Phenyl CH125 - 129Aromatic carbons.
CH-OH~75Carbon attached to the hydroxyl group.
CH-NH₂~60Carbon attached to the amino group.
CH₂ (propyl)~35 and ~19Methylene carbons of the propyl group.
CH₃ (propyl)~14Methyl carbon of the propyl group.

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H stretch (alcohol)3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group.
N-H stretch (amine)3300 - 3500MediumPrimary amine stretches, may appear as two bands.
C-H stretch (aromatic)3000 - 3100MediumAromatic C-H bonds.
C-H stretch (aliphatic)2850 - 3000MediumAliphatic C-H bonds.
N-H bend (amine)1590 - 1650MediumPrimary amine scissoring.
C=C stretch (aromatic)1450 - 1600MediumAromatic ring skeletal vibrations.
C-O stretch (alcohol)1000 - 1260StrongCarbon-oxygen bond of the alcohol.
C-N stretch (amine)1020 - 1250MediumCarbon-nitrogen bond of the amine.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺180.1383Molecular ion peak (protonated). The exact mass is calculated for C₁₁H₁₈NO⁺.
[M-H₂O]⁺162.1277Loss of a water molecule.
[M-C₃H₇]⁺137.0808Loss of the propyl group.
C₆H₅CHNH₂⁺106.0651Fragment corresponding to the aminobenzyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the spectrometer.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

IR Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal using the pressure arm.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The final spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data can be visualized as follows:

Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum (MS, MS/MS) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Purity Purity Assessment Structure->Purity Report Technical Report Purity->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Uncharted Territory of (1R,2R)-1-Amino-1-phenyl-2-pentanol: A Pivot to Established Amino Alcohol-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of published information regarding the specific chiral auxiliary, (1R,2R)-1-Amino-1-phenyl-2-pentanol. Its mechanism of action, applications in asymmetric synthesis, and associated experimental protocols are not documented in readily accessible scientific resources. This suggests that this particular compound is either a novel, yet-to-be-published chiral auxiliary, or one that has not found widespread use in the synthetic community.

In light of this, and to provide a valuable technical resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and extensively studied class of chiral auxiliaries: those derived from 1,2-amino alcohols, with a particular emphasis on the well-established pseudoephedrine amides. These auxiliaries share key structural features with the requested compound and their mechanistic principles are well-understood, providing a strong foundation for asymmetric synthesis.

Core Concept: Chiral Auxiliaries in Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[2]

Mechanism of Asymmetric Alkylation using Pseudoephedrine Amides

Pseudoephedrine, available in both (1R,2R) and (1S,2S) forms, serves as an effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. The general workflow involves the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid, followed by enolate formation and subsequent alkylation.

The stereochemical outcome of the alkylation is dictated by a rigid, chelated transition state. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a (Z)-enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. This chelation, along with the steric bulk of the phenyl and methyl groups on the auxiliary, effectively blocks one face of the enolate from the incoming electrophile.

The alkylating agent then approaches from the less sterically hindered face, leading to the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. The resulting diastereomerically enriched product can then be cleaved to yield the desired chiral carboxylic acid and recover the pseudoephedrine auxiliary.

Visualization of the Proposed Reaction Pathway and Transition State

G cluster_0 Reaction Workflow Start Prochiral Carboxylic Acid + (1S,2S)-Pseudoephedrine Amide Pseudoephedrine Amide Start->Amide Amide Formation Enolate Lithium (Z)-Enolate (Chelated) Amide->Enolate Deprotonation (LDA) Alkylation Diastereoselective Alkylation Enolate->Alkylation + Electrophile (R-X) Product α-Alkylated Pseudoephedrine Amide (High d.r.) Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiomerically Enriched α-Alkylated Carboxylic Acid Cleavage->Final Auxiliary Recovered (1S,2S)-Pseudoephedrine Cleavage->Auxiliary

Caption: General workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Caption: Simplified 2D representation of the chelated transition state in pseudoephedrine-mediated alkylation.

Quantitative Data for Asymmetric Alkylation with Pseudoephedrine Amides

The following table summarizes representative data for the asymmetric alkylation of propanoic acid amides derived from (1S,2S)-pseudoephedrine.

Electrophile (R-X)Product R GroupDiastereomeric Ratio (d.r.)Yield (%)Reference
CH₃IMethyl>98:295Myers, A. G., et al. (1997)
CH₃CH₂IEthyl>98:292Myers, A. G., et al. (1997)
PhCH₂BrBenzyl>98:298Myers, A. G., et al. (1997)
Allyl-BrAllyl>98:296Myers, A. G., et al. (1997)
i-PrIIsopropyl97:385Myers, A. G., et al. (1997)

Data is illustrative and sourced from seminal publications on the topic. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Synthesis of (1S,2S)-Pseudoephedrine Propanamide

Materials:

  • (1S,2S)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1S,2S)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added propionyl chloride (1.2 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propanamide

Materials:

  • (1S,2S)-Pseudoephedrine propanamide

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., Benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • A solution of (1S,2S)-pseudoephedrine propanamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA (1.1 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to form the lithium enolate.

  • The electrophile (1.2 eq, e.g., benzyl bromide) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • The product is purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

Materials:

  • α-Alkylated pseudoephedrine amide

  • Aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., 1 M NaOH)

  • Suitable organic solvent for extraction

Procedure (Acidic Hydrolysis):

  • The α-alkylated pseudoephedrine amide is dissolved in a suitable solvent and treated with aqueous acid.

  • The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the aqueous layer is washed with an organic solvent to remove any non-polar impurities.

  • The aqueous layer is then basified to precipitate the pseudoephedrine, which can be recovered by extraction.

  • The aqueous layer is then acidified, and the desired chiral carboxylic acid is extracted with an organic solvent.

  • The organic extracts containing the carboxylic acid are dried and concentrated to yield the final product.

Conclusion

While the specific chiral auxiliary this compound remains an enigma in the current body of scientific literature, the principles of asymmetric induction are well-demonstrated through the use of structurally related and extensively studied amino alcohol derivatives like pseudoephedrine. The ability to form rigid, chelated transition states allows for a high degree of stereocontrol in alkylation reactions, providing a reliable method for the synthesis of enantiomerically enriched carboxylic acids. This technical guide provides a foundational understanding of the mechanisms, quantitative outcomes, and experimental procedures associated with this important class of chiral auxiliaries, serving as a valuable resource for professionals in the field of chemical synthesis and drug development. Researchers interested in novel chiral auxiliaries may find the exploration of this compound to be a fruitful area of investigation.

References

An In-depth Technical Guide to the Stereochemical Assignment of (1R,2R)-1-Amino-1-phenyl-2-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the stereochemical assignment of the chiral amino alcohol, (1R,2R)-1-Amino-1-phenyl-2-pentanol. This document outlines the key experimental protocols, data interpretation, and visualization tools relevant to drug development and chemical research professionals.

Introduction

This compound is a chiral amino alcohol with two stereocenters, giving rise to four possible stereoisomers. The precise determination of the absolute configuration of these stereoisomers is critical in drug development, as different enantiomers and diastereomers can exhibit distinct pharmacological and toxicological profiles. This guide will focus on the erythro diastereomer, specifically the (1R,2R) enantiomer.

Physicochemical Properties

PropertyValue (for 1-Phenyl-2-pentanol)
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.25 g/mol
Boiling Point247.0 °C at 760 mmHg
Density0.957-0.964 g/cm³
Refractive Index1.508-1.513

Note: These values are for the achiral analogue and should be used as an estimation only.

Stereochemical Assignment Methodologies

The definitive assignment of the (1R,2R) configuration relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a crystalline compound.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the compound or a suitable crystalline derivative (e.g., a salt with a chiral acid) are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates. The absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter. A Flack parameter close to zero for the assigned configuration confirms its correctness.

While a specific crystal structure for this compound was not found, the general workflow for such an analysis is depicted below.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis start Target Compound (this compound) crystal_growth Crystal Growth start->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Final (1R,2R) Structure abs_config->final_structure mosher_method_logic cluster_synthesis Derivatization cluster_analysis NMR Analysis cluster_determination Configuration Determination start Unknown Stereoisomer of 1-Amino-1-phenyl-2-pentanol r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_amide (R)-MTPA Amide r_mtpa->r_amide s_amide (S)-MTPA Amide s_mtpa->s_amide nmr_r Record ¹H NMR Spectrum (δR) r_amide->nmr_r nmr_s Record ¹H NMR Spectrum (δS) s_amide->nmr_s delta_calc Calculate ΔδSR = δS - δR nmr_r->delta_calc nmr_s->delta_calc model_analysis Analyze ΔδSR signs based on Mosher's conformational model delta_calc->model_analysis abs_config Assign Absolute Configuration at C1 model_analysis->abs_config

The Advent of a Sympathomimetic: A Technical History of Phenylpropanolamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylpropanolamine (PPA), a sympathomimetic amine once widely used as a decongestant and appetite suppressant, has a rich history of chemical synthesis dating back to the early 20th century. This in-depth guide explores the discovery and evolution of its synthesis, providing detailed experimental protocols and quantitative data for the core methodologies that have defined its production.

Discovery and Early Synthesis

Two primary methods dominated the early synthesis of phenylpropanolamine: the reaction of benzaldehyde with nitroethane and the Akabori-Momotani reaction.

The Benzaldehyde and Nitroethane Route

A significant method for PPA synthesis involves the condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropanol, which is then reduced to phenylpropanolamine. A detailed protocol for this process was described by Hoover and Hass in 1947.

Experimental Protocol: Synthesis of 2-Amino-1-phenyl-1-propanol (Hoover and Hass, 1947)

Step 1: Synthesis of 1-phenyl-2-nitropropanol

  • Reactants: Benzaldehyde, Nitroethane, and an amine catalyst (e.g., triethylamine).

  • Procedure: Benzaldehyde is reacted with nitroethane in the presence of a catalytic amount of an amine. The reaction is typically carried out at a low temperature to control the stereoselectivity of the product.

  • Reaction Conditions: The specific conditions, such as solvent and temperature, can be optimized to favor the formation of the desired erythro or threo isomers.

Step 2: Reduction of 1-phenyl-2-nitropropanol

  • Reducing Agent: The nitro group of 1-phenyl-2-nitropropanol is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., using a palladium or platinum catalyst) or chemical reducing agents.

  • Procedure: The 1-phenyl-2-nitropropanol is dissolved in a suitable solvent and subjected to reduction. Following the reduction, the product is isolated and purified.

  • Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by distillation or crystallization, often as a hydrochloride salt.

The Akabori-Momotani Reaction

Another historical route to phenylpropanolamine is the Akabori-Momotani reaction, first reported in 1943, which involves the condensation of an α-amino acid with an aldehyde.[2] In the case of PPA, this involves the reaction of benzaldehyde with alanine.

Experimental Protocol: Akabori-Momotani Reaction for Phenylpropanolamine

  • Reactants: Benzaldehyde and DL-Alanine.

  • Procedure: A mixture of benzaldehyde and DL-alanine is heated, typically at elevated temperatures (e.g., 140 °C), for several hours. The reaction proceeds with the evolution of carbon dioxide.

  • Work-up and Purification: The reaction mixture is cooled and then acidified. The aqueous layer is washed with an organic solvent to remove unreacted benzaldehyde and byproducts. The aqueous layer is then made basic, and the liberated phenylpropanolamine is extracted with an organic solvent. The final product is often isolated and purified as the hydrochloride salt. A molar yield of approximately 35% for the hydrochloride salt has been reported in non-peer-reviewed literature.

Industrial Production and Evolution of Synthesis

The industrial production of phenylpropanolamine, particularly in the mid-20th century, likely adapted and optimized these early laboratory-scale syntheses. A 1962 patent describes a method for producing 2-amino-1-phenyl-1-propanol hydrochloride by the hydrogenation of isonitrosopropiophenone over a mixed platinum-palladium catalyst, suggesting a route for commercial-scale manufacturing.[3] The choice of synthesis route for industrial production would have been dictated by factors such as cost of starting materials, reaction yield, purity of the final product, and ease of scale-up.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key historical synthesis methods of phenylpropanolamine. It is important to note that precise, peer-reviewed quantitative data for the earliest syntheses is limited.

Synthesis MethodKey ReactantsCatalyst/Reducing AgentReported Yield (approximate)Purity/Stereoselectivity NotesReference
Benzaldehyde and Nitroethane RouteBenzaldehyde, NitroethaneAmine catalyst, Catalytic HydrogenationGood yields reportedStereoselectivity can be influenced by reaction conditions.Hoover and Hass, 1947
Akabori-Momotani ReactionBenzaldehyde, DL-AlanineHeat35% (molar, for HCl salt)Produces a racemic mixture of norephedrine.Akabori and Momotani, 1943; Online Forums
Hydrogenation of IsonitrosopropiophenoneIsonitrosopropiophenonePlatinum-PalladiumHigh yields over multiple usesMethod described in a patent for industrial production.US Patent 3,028,429 (1962)

Logical Relationships in PPA Synthesis

The synthesis of phenylpropanolamine can be visualized as a series of chemical transformations, starting from simple precursors and proceeding through key intermediates. The following diagram illustrates the logical workflow of the two primary historical synthesis routes.

PPA_Synthesis_Workflow cluster_0 Benzaldehyde and Nitroethane Route cluster_1 Akabori-Momotani Reaction benzaldehyde_ne Benzaldehyde + Nitroethane nitropropanol 1-Phenyl-2-nitropropanol benzaldehyde_ne->nitropropanol Condensation (Amine Catalyst) ppa_ne Phenylpropanolamine nitropropanol->ppa_ne Reduction (e.g., H2/Pd) benzaldehyde_a Benzaldehyde + Alanine ppa_a Phenylpropanolamine benzaldehyde_a->ppa_a Condensation (Heat, -CO2)

Workflow of Historical PPA Synthesis Routes.

Conclusion

The synthesis of phenylpropanolamine has a history rooted in the foundational principles of organic chemistry. From its initial discovery in the early 20th century, the methods for its production have evolved, driven by the need for efficient and scalable processes for its application in medicine. The benzaldehyde and nitroethane route and the Akabori-Momotani reaction represent two of the earliest and most significant approaches to its synthesis, laying the groundwork for the industrial production of this once-common sympathomimetic agent. The historical development of PPA synthesis showcases a classic example of how fundamental organic reactions are adapted and optimized for the production of pharmacologically important molecules.

References

Solubility Profile of (1R,2R)-1-Amino-1-phenyl-2-pentanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the chiral amino alcohol (1R,2R)-1-Amino-1-phenyl-2-pentanol, also known as (1R,2R)-norpseudoephedrine. A comprehensive understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and as a chiral auxiliary in pharmaceutical development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a typical synthesis workflow.

Physicochemical Properties

This compound is a chiral vicinal amino alcohol. Its structure, containing both a basic amino group and a polar hydroxyl group, alongside a nonpolar phenyl group and a short alkyl chain, results in a varied solubility profile across different organic solvents.

Solubility Data

Table 1: Qualitative Solubility of this compound *

Solvent ClassSolubility Description
AlcoholsSoluble
Chlorinated SolventsSoluble
EthersSoluble
Dilute AcidsSoluble

*Based on data for the enantiomer, (1S,2S)-norpseudoephedrine.

Table 2: Quantitative Solubility of the Structural Analog (1R,2R)-Pseudoephedrine at 25°C

SolventSolubility (mg/mL)
Ethanol278
Chloroform11
Water~2000

This data suggests that this compound likely exhibits good solubility in polar protic solvents like ethanol and moderate to low solubility in less polar solvents like chloroform. The presence of the primary amine in the target compound, compared to the secondary amine in pseudoephedrine, may lead to slight differences in solubility due to variations in hydrogen bonding capabilities.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) of high purity

  • Scintillation vials or glass flasks with tight-fitting caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another validated analytical method for quantification.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of a suitable keto-alcohol precursor, such as (R)-phenylacetylcarbinol (PAC).

Materials:

  • (R)-phenylacetylcarbinol (R-PAC)

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon, or a hydride reducing agent like sodium borohydride)

  • Suitable solvent (e.g., methanol, ethanol)

  • Apparatus for hydrogenation (if applicable)

  • Standard laboratory glassware for reaction, work-up, and purification.

Procedure:

  • Imine Formation: Dissolve (R)-phenylacetylcarbinol in a suitable solvent (e.g., methanol). Add the ammonia source and stir the mixture to facilitate the formation of the intermediate imine.

  • Reduction:

    • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. Add the catalyst (e.g., Raney Nickel) and subject the mixture to hydrogen gas pressure while stirring until the reaction is complete.

    • Hydride Reduction: Cool the reaction mixture and add the hydride reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

  • Work-up:

    • For catalytic hydrogenation, filter off the catalyst.

    • Quench the reaction by adding water or a dilute acid.

    • Adjust the pH to basic with a suitable base (e.g., NaOH) to deprotonate the amine.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Shake-Flask Solubility Determination Workflow.

Synthesis Pathway of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification PAC (R)-phenylacetylcarbinol Imine Imine Formation PAC->Imine Ammonia Ammonia Source Ammonia->Imine Reduction Reductive Amination Imine->Reduction Workup Aqueous Work-up Reduction->Workup Purification Crystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Reductive Amination Synthesis Pathway.

The Role of (1R,2R)-1-Amino-1-phenyl-2-pentanol in Stereoselective Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral amino alcohol poised for application in stereoselective synthesis. While direct literature for this specific molecule is sparse, its structural similarity to well-established chiral auxiliaries, such as (1R,2R)-norephedrine and its diastereomer pseudoephedrine, provides a strong predictive framework for its utility. This guide details the expected role of this compound, primarily as a precursor to a robust chiral auxiliary for controlling the stereochemical outcome of reactions like alkylations and aldol condensations. Methodologies, quantitative data, and mechanistic insights are drawn from its close analogs to provide a comprehensive technical resource for researchers, chemists, and professionals in drug development.

Introduction to Chiral Amino Alcohols in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.[1] Chiral auxiliaries are powerful tools in this field, functioning as temporary handles that impart stereochemical control over a reaction before being cleaved to reveal the desired enantiomerically enriched product.[1]

Vicinal amino alcohols, such as this compound, are a prominent class of precursors for these auxiliaries. They are typically derived from natural amino acids or synthesized stereoselectively.[2] Their utility stems from their rigid, predictable conformational bias when incorporated into a reactant, most commonly as an oxazolidinone derivative. This guide will focus on the anticipated application of this compound through this lens, leveraging the extensive data available for its norephedrine analog.

The Chiral Auxiliary Workflow

The use of this compound as a chiral auxiliary is projected to follow a well-established three-step process. This workflow ensures high stereoselectivity and allows for the recovery and reuse of the auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Chiral Amino Alcohol (this compound) C N-Acyl Oxazolidinone (Chiral Substrate) A->C Cyclization & N-Acylation B Achiral Carboxylic Acid Derivative (e.g., Acyl Chloride) B->C D Enolate Formation (e.g., with NaHMDS) C->D Deprotonation F Alkylated Product (New Stereocenter) D->F Alkylation E Electrophile (e.g., Alkyl Halide) E->F G Enantiomerically Enriched Product (e.g., Carboxylic Acid) F->G Hydrolysis (e.g., LiOH/H₂O₂) H Recovered Auxiliary F->H

Figure 1: General workflow for using a chiral amino alcohol auxiliary.

Application in Diastereoselective Alkylation

The primary application of oxazolidinone auxiliaries derived from amino alcohols is in the diastereoselective alkylation of enolates. After N-acylation of the auxiliary, a strong, non-nucleophilic base is used to generate a rigid, chelated Z-enolate. The inherent chirality of the auxiliary then directs the approach of an electrophile to one face of the enolate, resulting in the formation of a new stereocenter with high predictability.

The phenyl group at C1 and the alkyl group (propyl in this case) at C2 of the parent amino alcohol create a steric shield. The enolate, formed by deprotonation at the alpha-carbon of the acyl group, is forced into a specific conformation. An incoming electrophile, such as an alkyl halide, will preferentially approach from the face opposite the bulky phenyl group, leading to a high degree of diastereoselectivity.

G cluster_main Chelation-Controlled Alkylation Mechanism start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate start->enolate 1. NaHMDS, THF, -78 °C transition Transition State enolate->transition 2. Electrophile (R-X) (Attack from less hindered face) product Alkylated Product (High Diastereoselectivity) transition->product

Figure 2: Logical flow of a diastereoselective alkylation reaction.
Quantitative Data from Analogous Systems

The following table summarizes representative data for the alkylation of N-propionyl oxazolidinones derived from the closely related (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (derived from (1R,2S)-norephedrine). The high diastereomeric excess (de) highlights the efficiency of the stereochemical control.

Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)Reference
Allyl IodideNaHMDS98:285-90[3]
Benzyl BromideNaHMDS>99:195N/A
Methyl IodideLDA97:392N/A
Ethyl IodideKHMDS96:488N/A
Data is illustrative and based on typical results for norephedrine-derived auxiliaries.

Application in Diastereoselective Aldol Reactions

Another powerful application is in stereoselective aldol reactions. Boron-mediated soft enolization of the N-acyl oxazolidinone generates a (Z)-enolate which reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state. This model effectively predicts the syn relationship between the newly formed alcohol and the existing α-substituent. The absolute stereochemistry is dictated by the chiral auxiliary.

Quantitative Data from Analogous Systems

The following table presents data for aldol reactions using pseudoephedrine-derived amides, which function via a similar chelation-controlled mechanism and demonstrate the high levels of stereocontrol achievable.

AldehydeMetal EnolateDiastereoselectivity (ds)Yield (%)Reference
IsobutyraldehydeLi>95%85[4][5]
BenzaldehydeLi>95%90[4][5]
PropionaldehydeTiCl₄94%88[6]
AcetaldehydeMg>90%82[6]
Data is for the analogous pseudoephedrine amide system, which provides a strong proxy for oxazolidinone performance.

Key Experimental Protocols

The following protocols are adapted from established procedures for norephedrine and pseudoephedrine-derived auxiliaries and are expected to be directly applicable to this compound with minor modifications.

Protocol 1: Synthesis of the N-Acyl Oxazolidinone Auxiliary

This procedure describes the formation of the chiral oxazolidinone and its subsequent N-acylation.

  • Oxazolidinone Formation:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene).

    • Add diethyl carbonate (1.1 eq) and a catalytic amount of a strong base (e.g., sodium ethoxide).

    • Heat the mixture to reflux (approx. 130-150 °C) for 4-6 hours, removing the ethanol byproduct via a Dean-Stark trap.

    • Cool the reaction, wash with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate in vacuo. The crude oxazolidinone is often used without further purification.

  • N-Acylation:

    • Dissolve the crude oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to 0 °C and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the N-acyl oxazolidinone by flash column chromatography (silica gel).[1]

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation.

  • Enolate Formation & Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes.

    • Add the alkylating agent (e.g., allyl iodide, 1.2 eq) dropwise.

    • Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by flash column chromatography.[3]

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the auxiliary to yield the final carboxylic acid product.

  • Hydrolytic Cleavage:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq, 0.8 M).

    • Stir the reaction vigorously at 0 °C for 4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

    • Concentrate the mixture in vacuo to remove the THF.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1N HCl.

    • Extract the desired carboxylic acid product with ethyl acetate.

    • Dry the combined organic layers over MgSO₄ and concentrate to yield the final product.[3][7]

Conclusion

This compound represents a valuable, yet underutilized, chiral building block for stereoselective synthesis. By serving as a precursor to a rigid oxazolidinone auxiliary, it is expected to provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including enolate alkylations and aldol additions. The methodologies and performance data from established analogs like norephedrine provide a robust blueprint for its successful implementation in the synthesis of complex, enantiomerically pure molecules. This guide serves as a foundational resource for chemists seeking to employ this promising auxiliary in their synthetic campaigns.

References

Methodological & Application

Application Notes and Protocols for (1R,2R)-1-Amino-1-phenyl-2-pentanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral amino alcohol, (1R,2R)-1-Amino-1-phenyl-2-pentanol, as a ligand in asymmetric synthesis. This document is intended to guide researchers in leveraging this versatile chiral auxiliary for the stereoselective synthesis of valuable chiral molecules.

Introduction

Chiral β-amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as highly effective chiral ligands for a variety of metal-catalyzed reactions. Their utility stems from their accessible synthesis from the chiral pool, their structural rigidity upon metal coordination, and their ability to create a well-defined chiral environment around a catalytic center. This compound, with its specific stereochemistry, is a valuable candidate for inducing high enantioselectivity in the synthesis of chiral secondary alcohols and other important building blocks for the pharmaceutical and fine chemical industries.

One of the most prominent applications of chiral β-amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes. This reaction provides a direct and efficient route to optically active secondary alcohols, which are common structural motifs in numerous biologically active compounds.

Key Application: Enantioselective Alkylation of Aldehydes

A primary application of this compound is as a chiral ligand in the enantioselective addition of diethylzinc to prochiral aldehydes. This reaction, often referred to as asymmetric ethylation, is a reliable method for the preparation of chiral secondary alcohols with high enantiomeric excess.

The general transformation is as follows:

The chiral ligand, in this case this compound, complexes with the diethylzinc reagent, forming a chiral catalytic species that directs the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol details the in-situ preparation of the chiral catalyst from this compound and its application in the enantioselective ethylation of benzaldehyde.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (In-situ):

    • To a dry Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 10 mol%).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise to the ligand solution.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-amino alcohol complex.

  • Asymmetric Ethylation:

    • To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (0.2 mmol) dropwise.

    • Continue stirring the reaction mixture at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

The following table summarizes typical results obtained for the enantioselective ethylation of various aldehydes using chiral β-amino alcohol ligands. While specific data for this compound is not extensively published, the expected outcomes are based on analogous systems.

EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)Configuration
1Benzaldehyde10>95>90(S) or (R)
24-Chlorobenzaldehyde10>95>92(S) or (R)
34-Methoxybenzaldehyde10>95>88(S) or (R)
4Cinnamaldehyde10>90>85(S) or (R)
5Cyclohexanecarboxaldehyde10>90>90(S) or (R)

Note: The absolute configuration of the product depends on the specific stereochemistry of the ligand and the reaction mechanism.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Asymmetric Ethylation

G cluster_prep Catalyst Preparation (In-situ) cluster_reaction Asymmetric Ethylation cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve this compound in anhydrous toluene prep2 Cool to 0 °C prep1->prep2 prep3 Add Diethylzinc solution prep2->prep3 prep4 Stir for 30 min at 0 °C prep3->prep4 react1 Add Aldehyde to catalyst solution prep4->react1 react2 Stir at 0 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 analysis1 Determine Yield workup4->analysis1 analysis2 Determine Enantiomeric Excess (ee) workup4->analysis2

Caption: Experimental workflow for the enantioselective ethylation of aldehydes.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the formation of a dimeric zinc complex which acts as the active catalyst.

G Ligand 2 (1R,2R)-Amino-1-phenyl-2-pentanol ActiveCatalyst Chiral Dimeric Zinc Complex Ligand->ActiveCatalyst + 2 Et2Zn - 2 Ethane Et2Zn 2 Et2Zn Et2Zn->ActiveCatalyst AldehydeComplex Aldehyde Coordination ActiveCatalyst->AldehydeComplex + Aldehyde TransitionState Enantioselective Ethyl Transfer (TS) AldehydeComplex->TransitionState + Et2Zn ProductComplex Zinc Alkoxide Product TransitionState->ProductComplex - Ethane ProductComplex->ActiveCatalyst Regeneration Product Chiral Alcohol ProductComplex->Product + H2O (work-up) Aldehyde Aldehyde Aldehyde->AldehydeComplex

Caption: Proposed catalytic cycle for enantioselective ethylation.

Application Notes and Protocols: (1R,2R)-1-Amino-1-phenyl-2-pentanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral β-amino alcohols are a critical class of compounds in asymmetric synthesis, frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer, after which they can be removed and ideally recovered.[1] Their utility is paramount in the pharmaceutical industry, where the therapeutic activity of a drug is often confined to a single enantiomer.

(1R,2R)-1-Amino-1-phenyl-2-pentanol belongs to this family of chiral auxiliaries, which includes well-known members like norephedrine and pseudoephedrine.[2][3] While specific documented applications of this compound are not as prevalent in the literature as its lower alkyl chain analogues, its structural similarity suggests its utility in similar asymmetric transformations. This document provides a representative application and detailed protocols for its use in the synthesis of chiral carboxylic acids, a common intermediate in pharmaceutical manufacturing. The methodologies and expected outcomes are based on the established performance of related chiral β-amino alcohols.

Application: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids

A primary application of chiral β-amino alcohols is in the diastereoselective alkylation of enolates derived from carboxylic acids. The chiral auxiliary is first condensed with a prochiral carboxylic acid to form a chiral amide. Deprotonation of the α-carbon of the acid moiety creates a rigid, chelated enolate intermediate. The stereocenter on the auxiliary then effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.

Experimental Protocols

The following are detailed protocols for the use of this compound as a chiral auxiliary in a representative asymmetric alkylation reaction.

Protocol 1: Formation of the Chiral Amide

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid (e.g., propanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the chiral amide formed in Protocol 1.

Materials:

  • Chiral amide from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage and Recovery of the Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid and recover the this compound auxiliary.

Materials:

  • Alkylated amide from Protocol 2

  • Sulfuric acid (e.g., 4 N H₂SO₄) or potassium hydroxide

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Reflux the alkylated amide (1.0 eq) in an excess of 4 N H₂SO₄ for 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether to separate the chiral carboxylic acid. The organic layers contain the product.

  • Basify the aqueous layer with a strong base (e.g., NaOH pellets or concentrated solution) until pH > 12.

  • Extract the basified aqueous layer with DCM or ethyl acetate to recover the this compound auxiliary.

  • The organic extracts containing the carboxylic acid can be combined, dried over MgSO₄, and concentrated. The product can be further purified if necessary.

  • The organic extracts containing the auxiliary can be combined, dried, and concentrated for reuse.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric alkylation of a propionamide derivative of this compound with various electrophiles. (Note: This data is hypothetical and based on typical results for related chiral auxiliaries).

EntryElectrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %) of Acid
1Benzyl bromide2-Phenylpropanoic acid9295:5>90
2Iodomethane2-Methylpropanoic acid8893:7>86
3Ethyl iodide2-Ethylpropanoic acid8594:6>88
4Allyl bromide2-Allylpropanoic acid9096:4>92

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for stereochemical control.

G cluster_0 Synthesis Workflow Start Prochiral Carboxylic Acid + This compound Step1 Protocol 1: Amide Formation Start->Step1 Intermediate1 Chiral Amide Step1->Intermediate1 Step2 Protocol 2: Diastereoselective Alkylation Intermediate1->Step2 Intermediate2 Alkylated Chiral Amide Step2->Intermediate2 Step3 Protocol 3: Cleavage Intermediate2->Step3 Product Enantiomerically Enriched Carboxylic Acid Step3->Product Recovery Recovered Chiral Auxiliary Step3->Recovery

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Caption: Proposed transition state for diastereoselective alkylation.

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. Based on the well-established chemistry of its structural analogues, it can be effectively used to synthesize enantiomerically enriched pharmaceutical intermediates, such as chiral carboxylic acids, with high yields and excellent stereocontrol. The protocols provided herein offer a robust framework for researchers to utilize this and other similar chiral β-amino alcohols in their synthetic endeavors. Further investigation into the specific performance of this auxiliary with a broader range of substrates and electrophiles is warranted to fully elucidate its synthetic potential.

References

Application Notes and Protocols for Diastereoselective Reactions Controlled by Phenylalkanolamine Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pseudoephedrine-derived amides are particularly effective in directing the stereoselective alkylation of enolates, leading to the synthesis of enantioenriched carboxylic acids, aldehydes, ketones, and alcohols with high diastereoselectivity.[1][2] The predictability of the stereochemical outcome and the ease of removal of the auxiliary make it a valuable tool in organic synthesis.

Diastereoselective Alkylation of Pseudoephedrine Amides

A cornerstone application of pseudoephedrine is in the diastereoselective alkylation of amide enolates. The chiral environment created by the pseudoephedrine auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

This protocol details the diastereoselective alkylation of (1R,2R)-N-methyl-N-(1-phenyl-2-propyl)propionamide, a representative substrate.

Materials:

  • (1R,2R)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Part 1: Synthesis of the Pseudoephedrine Amide

  • To a solution of (1R,2R)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure pseudoephedrine amide.

Part 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C.

  • Add a solution of LDA (1.1 eq) in THF dropwise to the amide solution and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution in vacuo and determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Part 3: Removal of the Chiral Auxiliary

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by refluxing in aqueous sulfuric acid.

  • Alternatively, reduction with a suitable reducing agent (e.g., LiAlH₄) will yield the corresponding alcohol.

  • The chiral auxiliary, pseudoephedrine, can be recovered after the cleavage step.

Quantitative Data for Diastereoselective Alkylations

The diastereoselectivity of the alkylation reaction is typically high, as demonstrated in the following table which summarizes data for the alkylation of various pseudoephedrine amides.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
1Benzyl bromide>99:195[2]
2Iodomethane98:292[2]
3Allyl bromide97:396[2]
4Ethyl iodide95:588[1]

Logical Workflow for Diastereoselective Alkylation

The following diagram illustrates the general workflow for the diastereoselective alkylation of a pseudoephedrine amide.

G cluster_0 Preparation of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Product Isolation Auxiliary (1R,2R)-Pseudoephedrine Amide Pseudoephedrine Amide Auxiliary->Amide      TEA, DCM AcidChloride Acyl Chloride (e.g., Propionyl Chloride) AcidChloride->Amide Enolate Lithium Enolate Amide->Enolate LDA, THF, -78 °C AlkylatedProduct Alkylated Amide Enolate->AlkylatedProduct R-X, -78 °C AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct Cleavage Hydrolysis or Reduction AlkylatedProduct->Cleavage FinalProduct Enantioenriched Product (Acid, Alcohol, etc.) Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary G cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Electrophilic Attack Amide Pseudoephedrine Amide ChelatedEnolate Rigid Chelated Lithium Enolate Amide->ChelatedEnolate Deprotonation LDA LDA LDA->ChelatedEnolate TransitionState Favored Transition State (Less Steric Hindrance) ChelatedEnolate->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState Attack from unhindered face MajorDiastereomer Major Diastereomer TransitionState->MajorDiastereomer

References

Application Notes and Protocols for the Large-Scale Synthesis of (1R,2R)-1-Amino-1-phenyl-2-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1-Amino-1-phenyl-2-pentanol and its derivatives are crucial chiral building blocks in the synthesis of various pharmacologically active compounds. Their stereospecific synthesis on a large scale presents a significant challenge, requiring precise control over reaction conditions to achieve high yields and stereoselectivity. These application notes provide an overview of established and innovative methods for the large-scale synthesis of these valuable compounds, complete with detailed protocols, quantitative data, and process visualizations to aid in research, development, and manufacturing.

The primary synthetic challenges involve the stereoselective formation of two contiguous chiral centers. Methodologies to address this include diastereoselective reductions of α-amino ketones, asymmetric hydrogenation, and biocatalytic approaches. The selection of a particular synthetic route on an industrial scale often depends on factors such as cost of starting materials and reagents, scalability, safety, and the desired optical purity of the final product.

Synthetic Strategies and Pathways

Several key strategies have been developed for the stereoselective synthesis of 1,2-amino alcohols. A common and effective approach involves the diastereoselective reduction of a chiral α-amino ketone precursor. This method leverages a pre-existing stereocenter to direct the stereochemical outcome of the newly formed hydroxyl group. Another powerful technique is the asymmetric hydrogenation of prochiral enones or ketones, which can establish both stereocenters in a single step with high enantioselectivity. Biocatalysis, utilizing enzymes such as transaminases or engineered dehydrogenases, offers a green and highly selective alternative to traditional chemical methods.

Below is a generalized workflow for the chemical synthesis of this compound derivatives, highlighting key decision points and potential routes.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_purification Purification & Isolation Prochiral Ketone Prochiral Ketone α-Amino Ketone Formation α-Amino Ketone Formation Prochiral Ketone->α-Amino Ketone Formation Amination Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Ketone->Asymmetric Hydrogenation Catalysis Chiral Amine Chiral Amine Chiral Amine->α-Amino Ketone Formation Diastereoselective Reduction Diastereoselective Reduction α-Amino Ketone Formation->Diastereoselective Reduction Reduction Crystallization Crystallization Diastereoselective Reduction->Crystallization Chromatography Chromatography Diastereoselective Reduction->Chromatography Asymmetric Hydrogenation->Crystallization Asymmetric Hydrogenation->Chromatography Final Product Final Product Crystallization->Final Product Chromatography->Final Product G Start Start Dissolve α-aminoketone Dissolve α-aminoketone in anhydrous ether/THF Start->Dissolve α-aminoketone Cool to 0°C Cool to 0°C Dissolve α-aminoketone->Cool to 0°C Add Grignard Reagent Add Grignard Reagent dropwise at 0°C Cool to 0°C->Add Grignard Reagent Monitor by TLC Monitor reaction by TLC Add Grignard Reagent->Monitor by TLC Quench with NH4Cl Quench with saturated aq. NH4Cl at 0°C Monitor by TLC->Quench with NH4Cl Extract with Ether Extract with diethyl ether Quench with NH4Cl->Extract with Ether Dry and Concentrate Dry organic phase and concentrate Extract with Ether->Dry and Concentrate Purify Product Purify by recrystallization or chromatography Dry and Concentrate->Purify Product End End Purify Product->End G cluster_chelation Cram Chelation Model α-Amino Ketone α-Amino Ketone Chelated Intermediate Chelated Intermediate α-Amino Ketone->Chelated Intermediate Coordination with Mg Grignard Reagent Grignard Reagent Grignard Reagent->Chelated Intermediate Nucleophilic Attack Nucleophilic Attack Chelated Intermediate->Nucleophilic Attack Steric Hindrance Major Diastereomer Major Diastereomer Nucleophilic Attack->Major Diastereomer Stereoselective Formation

Application Notes and Protocols: (1R,2R)-1-Amino-1-phenyl-2-pentanol in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1R,2R)-1-Amino-1-phenyl-2-pentanol as a chiral auxiliary in the total synthesis of complex molecules. This document details its application in key asymmetric transformations, including diastereoselective alkylations and aldol reactions, which are fundamental for the stereocontrolled construction of chiral centers in natural products and pharmaceutical agents.

This compound is a chiral 1,2-amino alcohol that serves as a valuable chiral auxiliary in asymmetric synthesis. By temporarily incorporating this chiral moiety into an achiral substrate, it directs the stereochemical outcome of subsequent reactions, leading to the formation of a desired stereoisomer.[1] The auxiliary can then be cleaved and recovered for reuse.[1] Its structural similarity to well-established auxiliaries like (1R,2R)-norephedrine suggests its utility in a variety of stereoselective transformations.[2]

A common strategy involves the formation of a chiral oxazolidinone derivative. This heterocyclic template provides a rigid conformational scaffold that effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.[1][3]

Key Applications and Experimental Protocols

Formation of the Chiral Oxazolidinone Auxiliary

The first step in utilizing this compound is its conversion into a chiral oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate.

Experimental Protocol: Synthesis of (4R,5R)-4-Ethyl-5-phenyl-oxazolidin-2-one

  • To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or dichloromethane, is added carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired (4R,5R)-4-Ethyl-5-phenyl-oxazolidin-2-one.

N-Acylation of the Chiral Oxazolidinone

The chiral oxazolidinone is then N-acylated with the desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the substrate for the asymmetric reaction.

Experimental Protocol: N-Propionylation of (4R,5R)-4-Ethyl-5-phenyl-oxazolidin-2-one

  • A solution of (4R,5R)-4-Ethyl-5-phenyl-oxazolidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 equivalents, as a solution in hexanes) is added dropwise, and the resulting solution is stirred for 15-30 minutes at -78 °C.

  • Propionyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.

Diastereoselective Enolate Alkylation

The N-acylated oxazolidinone serves as an excellent substrate for diastereoselective alkylation. The chiral auxiliary directs the alkylation to one of the prochiral α-protons, leading to the formation of a new stereocenter with high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation with Benzyl Bromide

  • The N-propionyl oxazolidinone (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise to generate the corresponding sodium or lithium enolate. The solution is stirred at -78 °C for 30-60 minutes.

  • Benzyl bromide (1.2 equivalents) is then added, and the reaction is stirred at -78 °C for several hours, or until completion.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the N-acylation protocol.

  • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or HPLC analysis.

Quantitative Data for Diastereoselective Alkylations (based on related auxiliaries):

Chiral Auxiliary DerivativeElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-Norephedrine-basedBenzyl bromideNaHMDS>95:585-95[3]
(4S)-Phenylalaninol-basedMethyl iodideLDA97:390[4]
(4R,5S)-Norephedrine-basedAllyl iodideNaHMDS>95:588[3]
Diastereoselective Aldol Reactions

Chiral N-acyl oxazolidinones are also widely used in asymmetric aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with a high degree of stereocontrol.

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

  • The N-propionyl oxazolidinone (1 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0 °C.

  • Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equivalents). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C.

  • Isobutyraldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data for Asymmetric Aldol Reactions (based on related auxiliaries):

Chiral Auxiliary DerivativeAldehydeEnolateDiastereoselectivity (syn:anti)Yield (%)Reference
(4R,5S)-Norephedrine-basedIsobutyraldehydeBoron>98:285-95[1]
(4S)-Valinol-basedBenzaldehydeBoron99:191[1]
(4R,5S)-Norephedrine-basedPropionaldehydeTitanium95:580[5]
Removal of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary can be cleaved to reveal the chiral product (e.g., a carboxylic acid, alcohol, or amide) and the auxiliary can be recovered.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • The alkylated or aldol adduct (1 equivalent) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, 2-4 equivalents) and hydrogen peroxide (H₂O₂, 4-8 equivalents) are added at 0 °C.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The excess peroxide is quenched by the addition of a reducing agent (e.g., sodium sulfite).

  • The mixture is acidified, and the product is extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Products Amino_Alcohol This compound Oxazolidinone Chiral Oxazolidinone Formation Amino_Alcohol->Oxazolidinone CDI or Phosgene equivalent Acyl_Chloride R-COCl N_Acylation N-Acylation Acyl_Chloride->N_Acylation Oxazolidinone->N_Acylation Asymmetric_Reaction Diastereoselective Reaction (Alkylation or Aldol) N_Acylation->Asymmetric_Reaction Base + Electrophile Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product Auxiliary Cleavage Recovered_Auxiliary Recovered Auxiliary Asymmetric_Reaction->Recovered_Auxiliary Auxiliary Cleavage

Caption: General workflow for the application of this compound.

signaling_pathway Start N-Acyl Oxazolidinone Enolate Chiral Enolate Formation Start->Enolate  Base (e.g., NaHMDS, Bu2BOTf) Transition_State Diastereomeric Transition State Enolate->Transition_State + Electrophile (E+) Product Diastereomerically Enriched Product Transition_State->Product

Caption: Key steps in the diastereoselective transformation.

logical_relationship cluster_auxiliary Chiral Auxiliary cluster_reaction Asymmetric Reaction cluster_outcome Stereochemical Outcome Auxiliary This compound Oxazolidinone Rigid Oxazolidinone Scaffold Auxiliary->Oxazolidinone Forms Facial_Shielding Steric Shielding of one Face Oxazolidinone->Facial_Shielding Provides Enolate Planar Enolate Enolate->Facial_Shielding Electrophile_Attack Directed Electrophilic Attack Facial_Shielding->Electrophile_Attack Leads to Stereocenter New Chiral Center Electrophile_Attack->Stereocenter Creates High_Diastereoselectivity High Diastereoselectivity Stereocenter->High_Diastereoselectivity With

Caption: Rationale for stereochemical control.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral amino alcohols, valuable synthons for the pharmaceutical and fine chemical industries. Biocatalysis offers a green and efficient alternative to traditional chemical methods, providing high enantioselectivity and milder reaction conditions.[1][2] This guide covers the application of various enzyme classes, including transaminases, alcohol dehydrogenases, lipases, and amine dehydrogenases, for the synthesis of these important chiral building blocks.

Introduction to Enzymatic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are key structural motifs in a vast array of biologically active molecules and pharmaceutical drugs.[2] The stereochemistry of these compounds is often critical to their therapeutic efficacy. Enzymatic synthesis provides a powerful tool for establishing the desired chirality with high precision. The primary enzymatic routes for producing chiral amino alcohols include:

  • Asymmetric reductive amination of α-hydroxy ketones: This approach utilizes amine dehydrogenases (AmDHs) or transaminases (TAs) to introduce an amino group stereoselectively.

  • Kinetic resolution of racemic amino alcohols: Lipases are commonly employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two.

  • Reduction of α-amino ketones: Alcohol dehydrogenases (ADHs) can stereoselectively reduce the ketone functionality of an α-amino ketone to yield a chiral amino alcohol.

  • Enzymatic cascade reactions: Multi-enzyme systems can be used in one-pot syntheses to convert simple achiral starting materials into complex chiral amino alcohols, improving process efficiency.[1][3][4]

Data Presentation: Performance of Different Enzyme Classes

The following tables summarize the performance of various enzymes in the synthesis of chiral amino alcohols, highlighting key parameters such as enantiomeric excess (e.e.) and conversion rates.

Table 1: Amine Dehydrogenase (AmDH) Catalyzed Synthesis

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Engineered AmDH from Lysinibacillus fusiformisα-hydroxy ketones(S)-vicinal amino alcoholsup to 99>99[5][6]
Engineered AmDH from Sporosarcina psychrophila (SpAmDH)1-hydroxybutan-2-one(S)-2-aminobutan-1-ol>99>99[7][8]
Engineered AmDH (wh84 variant)1-hydroxy-2-butanone (100 mM)(S)-2-amino-1-butanol>99>99[8][9]
Engineered AmDH (wh84 variant)1-hydroxy-2-butanone (200 mM)(S)-2-amino-1-butanol91>99[8][9]

Table 2: Transaminase (TA) Catalyzed Synthesis

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Transketolase & β-alanine:pyruvate transaminaseGlycolaldehyde & β-hydroxypyruvate2-amino-1,3,4-butanetriol (ABT)up to 21 (yield)single diastereoisomer[1][10]
Transketolase & Transaminase (in microreactor)L-erythrulose & (S)-α-methylbenzylamine(2S,3R)-2-amino-1,3,4-butanetriol100Not specified[2]

Table 3: Lipase Catalyzed Kinetic Resolution

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Pseudomonas cepacia lipase (Lipase PS)rac-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol(S)-alcohol3092 (96:4 e.r.)[11]
Candida antarctica lipase A (CAL-A)rac-aryltrimethylsilyl chiral alcohols(S)-alcohol and (R)-acetate~50>99[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of chiral amino alcohols.

Protocol 1: Asymmetric Reductive Amination using an Engineered Amine Dehydrogenase

This protocol is based on the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one using an engineered AmDH with cofactor regeneration.[7]

Materials:

  • Engineered Amine Dehydrogenase (e.g., SpAmDH variant) cell-free extract or purified enzyme

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • 1-hydroxybutan-2-one (substrate)

  • NH₄Cl/NH₃·H₂O buffer (1 M, pH 8.5)

  • NAD⁺

  • D-Glucose

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Lysozyme

  • DNase I

  • Reaction vessel (e.g., microcentrifuge tubes or a larger flask for preparative scale)

  • Incubator shaker

Procedure:

  • Enzyme Preparation (Cell-free extract):

    • Culture E. coli cells expressing the engineered AmDH.

    • Harvest cells by centrifugation (e.g., 4,000 rpm, 4°C, 10 min).

    • Resuspend the cell pellet in 50 mM potassium phosphate buffer (pH 7.4).

    • Add lysozyme (e.g., 1 mg/mL) and DNase I (e.g., 6 U/mL) and incubate at 30°C for 1 hour to lyse the cells.

    • Centrifuge the lysate at high speed (e.g., >10,000 rpm, 4°C, 30 min) to pellet cell debris.

    • The resulting supernatant is the cell-free extract containing the AmDH.

  • Reaction Setup (Analytical Scale):

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 10 mM 1-hydroxybutan-2-one

      • 1 mM NAD⁺

      • 100 mM D-Glucose

      • 2 mg/mL GDH

      • 200 µL AmDH cell-free extract

      • Top up to the final volume with 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5).

  • Reaction Execution:

    • Incubate the reaction mixture at 30°C with shaking (e.g., 800 rpm) for 24 hours.

    • Monitor the reaction progress by taking samples at different time points and analyzing by HPLC or GC.

  • Product Analysis:

    • To determine conversion and enantiomeric excess, the product can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) followed by HPLC analysis.[9]

Protocol 2: One-Pot Synthesis using a Transketolase-Transaminase Cascade

This protocol describes the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT) in a one-pot batch reaction.[2]

Materials:

  • Transketolase (TK) cell lysate or purified enzyme

  • Transaminase (TAm) cell lysate or purified enzyme

  • Glycolaldehyde (GA)

  • β-Hydroxypyruvate (HPA)

  • (S)-α-methylbenzylamine (MBA) as the amino donor

  • Thiamine diphosphate (ThDP)

  • MgCl₂

  • Pyridoxal-5'-phosphate (PLP)

  • Tris-HCl buffer (50 mM, pH 7.0 for TK reaction, adjust to pH 9.0 for TAm reaction)

  • Reaction vessel

  • pH meter and base for pH adjustment

Procedure:

  • Transketolase Reaction Step:

    • In a reaction vessel, combine the following in 50 mM Tris-HCl buffer (pH 7.0):

      • 50 mM Glycolaldehyde (GA)

      • 50 mM β-Hydroxypyruvate (HPA)

      • 2.4 mM Thiamine diphosphate (ThDP)

      • 9.8 mM MgCl₂

      • Transketolase enzyme (e.g., 3.25 U/mL).

    • Incubate at 20°C until the conversion of substrates to L-erythrulose is complete (can be monitored by HPLC). This step is typically fast, around 10 minutes.

  • Transaminase Reaction Step:

    • Adjust the pH of the reaction mixture to 9.0 using a suitable base.

    • Add the following to the reaction mixture:

      • (S)-α-methylbenzylamine (MBA)

      • Pyridoxal-5'-phosphate (PLP) (e.g., 1 mM)

      • Transaminase enzyme (e.g., 10.8 U/mL).

    • Incubate at 20°C for approximately 2 hours or until the conversion to ABT is complete.

  • Reaction Monitoring and Product Analysis:

    • Monitor the formation of ABT and the consumption of L-erythrulose by HPLC.

    • ABT can be quantified after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.[2]

Visualization of Enzymatic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction pathways and experimental workflows described.

Enzymatic_Cascade_TK_TA Enzymatic Cascade for Chiral Amino Alcohol Synthesis cluster_TK Transketolase (TK) Reaction cluster_TA Transaminase (TA) Reaction GA Glycolaldehyde TK Transketolase GA->TK HPA β-Hydroxypyruvate HPA->TK Erythrulose L-Erythrulose TA Transaminase Erythrulose->TA Erythrulose->TA Intermediate TK->Erythrulose MBA (S)-α-methylbenzylamine (Amino Donor) MBA->TA ABT (2S,3R)-2-amino-1,3,4-butanetriol (Chiral Amino Alcohol) TA->ABT Acetophenone Acetophenone (Byproduct) TA->Acetophenone

Caption: A two-step enzymatic cascade for the synthesis of a chiral amino alcohol.

AmDH_Workflow Workflow for AmDH-Catalyzed Synthesis start Start: E. coli culture expressing AmDH cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (Lysozyme, DNase I) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification cfe Cell-Free Extract (CFE) containing AmDH clarification->cfe reaction Enzymatic Reaction: - Substrate - NAD+, Glucose - GDH - Buffer (pH 8.5) cfe->reaction analysis Analysis: - HPLC/GC - Chiral Derivatization reaction->analysis end End: Chiral Amino Alcohol analysis->end

Caption: Experimental workflow for AmDH-catalyzed synthesis of chiral amino alcohols.

Conclusion

The enzymatic synthesis of chiral amino alcohols offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact. By selecting the appropriate enzyme and optimizing reaction parameters, researchers and drug development professionals can efficiently produce a wide range of enantiomerically pure amino alcohols for various applications. The protocols and data presented in these application notes provide a solid foundation for implementing biocatalytic strategies in the laboratory and at an industrial scale. Further developments in enzyme engineering and process optimization are expected to continue expanding the toolbox for the synthesis of these valuable chiral molecules.[13]

References

Application Notes and Protocols for the Use of Chiral Amino Alcohols in the Preparation of Chiral Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Note on (1R,2R)-1-Amino-1-phenyl-2-pentanol: Extensive literature searches did not yield specific application notes, detailed experimental protocols, or quantitative data regarding the use of this compound in the preparation of chiral catalysts. This suggests that it is not a commonly utilized precursor for this purpose, or its applications are not widely documented in publicly available scientific literature.

As a practical alternative, this document provides detailed application notes and protocols for a structurally similar and well-established chiral amino alcohol, (1R,2S)-Norephedrine . (1R,2S)-Norephedrine is widely employed in the synthesis of chiral catalysts, particularly oxazaborolidine catalysts for asymmetric reduction reactions. The principles and protocols outlined below for (1R,2S)-Norephedrine can serve as a strong starting point for researchers interested in exploring the catalytic potential of other chiral amino alcohols like this compound.

Application Note: (1R,2S)-Norephedrine-Derived Oxazaborolidine Catalysts for Asymmetric Ketone Reduction

Introduction

Chiral amino alcohols are pivotal building blocks in asymmetric synthesis, serving as precursors to a variety of chiral ligands and catalysts. (1R,2S)-Norephedrine is a readily available and cost-effective chiral amino alcohol that can be converted into highly effective chiral catalysts. One of the most prominent applications is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are powerful tools for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1]

Mechanism of Action

The (1R,2S)-Norephedrine-derived oxazaborolidine catalyst, in the presence of a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂), forms a chiral Lewis acidic complex. This complex coordinates with the ketone substrate in a sterically defined manner, orienting the ketone for a highly enantioselective hydride transfer from the borane to the carbonyl carbon. The stereochemical outcome of the reduction is predictable based on the stereochemistry of the chiral amino alcohol used.

Applications

The primary application of (1R,2S)-Norephedrine-derived chiral catalysts is the asymmetric reduction of a wide range of prochiral ketones, including:

  • Aryl alkyl ketones

  • α,β-Unsaturated ketones

  • Ketones with heteroaromatic substituents

The resulting chiral secondary alcohols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric reduction of various ketones using a chiral oxazaborolidine catalyst prepared in situ from a chiral amino alcohol precursor and a borane source. While this data is not specific to a (1R,2S)-Norephedrine-derived catalyst, it is indicative of the typical performance of such catalyst systems in enantioselective reductions.

EntryKetone SubstrateChiral Ligand/Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol / TBAB / MeI8991
2o-Chloroacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol / TBAB / MeI8594
3m-Methoxyacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol / TBAB / MeI9288
4p-Nitroacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol / TBAB / MeI9096

Data adapted from a study on in situ generated chiral oxazaborolidine catalysts.[2] TBAB = Tetrabutylammonium borohydride, MeI = Methyl iodide. This data is presented to illustrate the potential efficacy of catalysts derived from chiral amino alcohols.

Experimental Protocols

Protocol 1: Preparation of a (1R,2S)-Norephedrine-Derived Oxazaborolidine Catalyst (in situ)

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from (1R,2S)-Norephedrine and its immediate use in the asymmetric reduction of a model ketone, acetophenone.

Materials:

  • (1R,2S)-Norephedrine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add (1R,2S)-Norephedrine (151 mg, 1.0 mmol).

  • Add anhydrous THF (10 mL) and stir until the solid is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 mL, 2.0 mmol) dropwise to the solution. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour to ensure the complete formation of the oxazaborolidine catalyst. The resulting solution is the catalyst stock for the subsequent reduction.

Protocol 2: Asymmetric Reduction of Acetophenone

Procedure:

  • In a separate dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cool the acetophenone solution to 0 °C.

  • To this solution, add the freshly prepared (1R,2S)-Norephedrine-derived oxazaborolidine catalyst solution (from Protocol 1) dropwise over 10 minutes.

  • After the catalyst addition, add additional borane-dimethyl sulfide complex (3.0 mL, 6.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.

  • Add 1 M HCl (20 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_catalyst_prep Protocol 1: Catalyst Preparation (in situ) cluster_reduction Protocol 2: Asymmetric Reduction norephedrine (1R,2S)-Norephedrine dissolve Dissolve in anhydrous THF norephedrine->dissolve bms1 BH3·SMe2 (2 eq.) react React at 0°C to RT (1 hour) bms1->react dissolve->react catalyst Chiral Oxazaborolidine Catalyst Solution react->catalyst add_catalyst Add Catalyst Solution at 0°C catalyst->add_catalyst ketone Acetophenone dissolve_ketone Dissolve in anhydrous THF ketone->dissolve_ketone bms2 BH3·SMe2 (0.6 eq.) add_bms Add BH3·SMe2 at 0°C bms2->add_bms dissolve_ketone->add_catalyst add_catalyst->add_bms reaction Stir at 0°C (2 hours) add_bms->reaction workup Quench, Extract, and Purify reaction->workup product (R)-1-Phenylethanol workup->product

Caption: Experimental workflow for the in situ preparation of a (1R,2S)-Norephedrine-derived chiral oxazaborolidine catalyst and its application in the asymmetric reduction of acetophenone.

logical_relationship cluster_components Key Components cluster_process Catalytic Cycle ligand (1R,2S)-Norephedrine (Chiral Source) catalyst_formation 1. Oxazaborolidine Formation ligand->catalyst_formation borane Borane Source (e.g., BH3·SMe2) borane->catalyst_formation ketone Prochiral Ketone (Substrate) substrate_coordination 3. Ketone Coordination ketone->substrate_coordination catalyst_activation 2. Catalyst-Borane Complex Formation catalyst_formation->catalyst_activation catalyst_activation->substrate_coordination hydride_transfer 4. Enantioselective Hydride Transfer substrate_coordination->hydride_transfer product_release 5. Product Release & Catalyst Regeneration hydride_transfer->product_release product_release->catalyst_activation Regenerates product Chiral Secondary Alcohol (Product) product_release->product

Caption: Logical relationship diagram illustrating the key steps in the CBS reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.

References

Application Note: Diastereoselective Alkylation Using a (1R,2R)-1-Amino-2-alkanol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific, documented protocols for the diastereoselective alkylation utilizing (1R,2R)-1-Amino-1-phenyl-2-pentanol as the chiral auxiliary. The following application note and protocols are based on the well-established and extensively documented methodology for the structurally analogous and highly effective chiral auxiliary, (1R,2R)-(-)-pseudoephedrine . This methodology, often referred to as the Myers Asymmetric Alkylation, serves as a robust starting point and a representative guide. Researchers should anticipate that optimization of reaction conditions will be necessary for the specific target auxiliary.

Introduction

Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, serving as versatile chiral auxiliaries to control stereochemical outcomes. The use of these auxiliaries in the alkylation of amide enolates is a powerful strategy for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives, which are pivotal building blocks in pharmaceuticals and natural products.

This note details a general protocol for the diastereoselective alkylation of a chiral tertiary amide derived from a (1R,2R)-1-amino-2-alkanol auxiliary. The workflow involves two key stages:

  • Amide Formation: Coupling of the chiral auxiliary with a carboxylic acid derivative to form a stable, chiral tertiary amide.

  • Diastereoselective Alkylation: Deprotonation of the amide to form a rigid lithium enolate, which is then alkylated with high facial selectivity. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate.

The subsequent cleavage of the auxiliary yields highly enantiomerically enriched products.

General Experimental Workflow

The overall process for the asymmetric alkylation and subsequent transformation of the product is outlined below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((1R,2R)-Amino Alcohol) Amide Chiral Tertiary Amide Aux->Amide Acylation Acid Carboxylic Acid Derivative (R-COOH) Acid->Amide Base LDA / LiCl Enolate Chiral (Z)-Enolate Amide->Enolate Deprotonation (-78 °C to 0 °C) Base->Enolate Alk_Amide α-Alkylated Amide Enolate->Alk_Amide Alkylation (0 °C) Product Enantiomerically Enriched Product (Acid, Alcohol, Ketone) RX Alkyl Halide (R'-X) RX->Alk_Amide Alk_Amide->Product Hydrolysis / Reduction Rec_Aux Recovered Auxiliary Alk_Amide->Rec_Aux

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity with Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for (1R,2R)-1-Amino-1-phenyl-2-pentanol in publicly accessible literature, this technical support guide focuses on the well-documented and structurally related chiral auxiliary, (1R,2R)-pseudoephedrine . The principles and troubleshooting strategies outlined here for diastereoselective alkylation reactions are often applicable to other 1,2-amino alcohol-based chiral auxiliaries and can serve as a valuable resource for researchers working with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the role of (1R,2R)-pseudoephedrine in improving diastereoselectivity?

(1R,2R)-pseudoephedrine serves as a chiral auxiliary. When attached to a prochiral substrate, it directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other. This is particularly effective in the alkylation of amide enolates.[1][2]

Q2: How is the chiral auxiliary attached to the substrate?

Typically, the pseudoephedrine is N-acylated with a carboxylic acid derivative (e.g., acid chloride, anhydride, or ester) to form a tertiary amide. This amide is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation.[1]

Q3: What kind of diastereoselectivity can be expected when using (1R,2R)-pseudoephedrine?

In many cases, particularly in the alkylation of pseudoephedrine amide enolates, high diastereoselectivities can be achieved, often ranging from 90% to over 99% diastereomeric excess (d.e.) for the crude product. The alkylated products are frequently crystalline, allowing for easy purification to ≥99% d.e. by recrystallization.[1][3]

Q4: How is the (1R,2R)-pseudoephedrine auxiliary removed after the reaction?

The auxiliary can be cleaved under acidic or basic conditions to yield the desired enantiomerically enriched carboxylic acid.[3] Alternatively, the alkylated amide can be treated with organolithium reagents to produce chiral ketones or reduced to yield chiral alcohols.[1][2]

Q5: Is the stereoisomer, (1R,2S)-ephedrine, equally effective?

No, studies have shown that in the context of amide enolate alkylations, ephedrine is a markedly inferior chiral auxiliary compared to pseudoephedrine.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Absence of Lithium Chloride: LiCl is crucial for accelerating the rate of alkylation and preventing O-alkylation of the auxiliary's hydroxyl group, both of which can impact selectivity.[1][4] 2. Incorrect Enolate Geometry: The formation of the desired (Z)-enolate is key for high diastereoselectivity.[1] 3. Reaction Temperature: While reactions can proceed at 0 °C, slightly higher diastereoselectivities are often observed at lower temperatures (-78 °C).[1] 4. Nature of the Electrophile: Certain electrophiles, like (benzyloxy)methyl chloride (BOM chloride), have been observed to give poor diastereoselectivity.[1]1. Ensure that a saturating amount of anhydrous lithium chloride (approx. 6 equivalents) is present during enolate formation. 2. Follow established protocols for enolate formation using lithium diisopropylamide (LDA) in THF. 3. Conduct the alkylation at -78 °C, especially for less reactive electrophiles. 4. If poor selectivity is observed with a specific electrophile, consider using a related but different reagent (e.g., using BOM bromide instead of BOM chloride resulted in high diastereoselectivity).[1]
Low Reaction Yield 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to incomplete deprotonation. 2. Unreactive Electrophile: Some alkyl halides, particularly β-branched primary iodides, are less reactive.[1] 3. Side Reactions: O-alkylation of the pseudoephedrine hydroxyl group can occur, especially in the absence of LiCl.[1]1. Use a slight excess of LDA (typically 1.9-1.95 equivalents per mole of amide) and allow sufficient time for enolization at 0 °C.[1] 2. For unreactive electrophiles, the reaction may need to be conducted at a higher temperature (e.g., 23 °C). The high thermal stability of pseudoephedrine amide enolates allows for this.[1] 3. Always include LiCl in the reaction mixture to suppress O-alkylation.
Difficulty in Auxiliary Removal 1. Harsh Cleavage Conditions: Strong acidic or basic hydrolysis can sometimes lead to epimerization of the newly formed stereocenter.[1] 2. Incomplete Reaction: The cleavage reaction may not have gone to completion.1. For basic hydrolysis, using tetrabutylammonium hydroxide in a mixture of tert-butyl alcohol and water at 95 °C has been shown to be effective with minimal epimerization.[3] For acidic hydrolysis, 9 N sulfuric acid in dioxane at 115 °C can be used.[3] 2. Monitor the reaction by TLC or another appropriate method to ensure complete conversion.
Product is an Oil/Difficult to Purify 1. Inherent Property of the Product: Not all alkylated pseudoephedrine amides are crystalline.1. If the desired product is not crystalline, purification by flash column chromatography is typically effective.[2] 2. Consider the choice of starting materials. By selecting the appropriate enantiomer of pseudoephedrine and the acyl group, it is often possible to obtain a crystalline product for one of the diastereomers.[1]

Quantitative Data Summary

The following tables summarize the diastereoselectivity and yields achieved in the alkylation of (1S,2S)-pseudoephedrine propionamide with various alkyl halides.

Table 1: Alkylation with Primary Alkyl Halides

EntryAlkyl HalideTemp (°C)Crude d.e. (%)Isolated Yield (%)Isolated d.e. (%)
1n-Butyl iodide09690≥99
2n-Pentyl iodide09588≥99
3Isopentyl iodide0968598
4Benzyl bromide-789891≥99
5Allyl iodide-789789≥99

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Table 2: Alkylation with β-Branched Primary Alkyl Iodides

EntryAlkyl HalideTemp (°C)Crude d.e. (%)Isolated Yield (%)Isolated d.e. (%)
1(S)-1-iodo-2-methylbutane23908296
21-iodo-3-methylbutane239585≥99

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[1]

Experimental Protocols

General Protocol for Diastereoselective Alkylation of a (1R,2R)-Pseudoephedrine Amide

This protocol is adapted from the work of Myers et al.[1]

  • Enolate Formation:

    • To a solution of diisopropylamine (2.2 equiv.) in anhydrous THF, add n-butyllithium (2.1 equiv.) at -78 °C under an inert atmosphere (e.g., argon).

    • Warm the solution to 0 °C for 10 minutes, then re-cool to -78 °C.

    • Add a solution of the (1R,2R)-pseudoephedrine amide (1.0 equiv.) in anhydrous THF to the freshly prepared LDA solution.

    • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 45 minutes.

  • Alkylation:

    • Cool the enolate solution to the desired reaction temperature (typically 0 °C or -78 °C).

    • Add the alkylating agent (1.5-4.0 equiv.) neat or as a solution in THF.

    • Stir the reaction mixture until completion (monitoring by TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography or recrystallization.

Visualizations

experimental_workflow start Pseudoephedrine Amide lda LDA, LiCl, THF start->lda Deprotonation enolate Chiral (Z)-Enolate lda->enolate alkyl_halide Alkyl Halide (R-X) product Alkylated Amide enolate->product Reaction alkyl_halide->product hydrolysis Hydrolysis final_product Enantiomerically Enriched Product product->final_product Cleavage hydrolysis->final_product

Caption: General workflow for diastereoselective alkylation using a pseudoephedrine chiral auxiliary.

Caption: Simplified model showing the electrophilic attack on the chelated (Z)-enolate.

References

Technical Support Center: Optimization of (1R,2R)-1-Amino-1-phenyl-2-pentanol Mediated Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing (1R,2R)-1-Amino-1-phenyl-2-pentanol, a representative chiral β-amino alcohol, as an organocatalyst in asymmetric synthesis. The content is centered around the widely studied model reaction: the asymmetric epoxidation of an α,β-unsaturated ketone (chalcone).

Troubleshooting Guide

This section addresses specific issues you may encounter during the asymmetric epoxidation of chalcones using a this compound type catalyst.

Question: Why is my reaction yield consistently low or non-existent?

Answer:

Low or no product yield can stem from several factors related to reactants, catalysts, or reaction conditions. Follow this diagnostic workflow to identify the potential cause.

Troubleshooting Workflow for Low Yield

LowYield start Start: Low/No Yield reagent_quality Check Reagent Quality (Chalcone, Oxidant, Solvent) start->reagent_quality catalyst_activity Verify Catalyst Integrity (Purity, Storage) start->catalyst_activity conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->conditions oxidant_issue Is Oxidant (e.g., TBHP) fresh? Old oxidant degrades. reagent_quality->oxidant_issue solvent_issue Is solvent anhydrous and appropriate? Protic solvents can inhibit. reagent_quality->solvent_issue catalyst_loading Is catalyst loading sufficient? Typically 10-30 mol%. catalyst_activity->catalyst_loading temp_issue Is temperature appropriate? Room temp is a good start. conditions->temp_issue addition_order Consider Order of Addition Pre-mixing catalyst and oxidant? conditions->addition_order solution_oxidant Solution: Use fresh or titrated oxidant. oxidant_issue->solution_oxidant No solution_solvent Solution: Use anhydrous, non-polar solvent (e.g., Hexane, Toluene). solvent_issue->solution_solvent No solution_loading Solution: Increase catalyst loading incrementally. catalyst_loading->solution_loading No solution_temp Solution: Optimize temperature. Try 0°C to 40°C. temp_issue->solution_temp No solution_addition Solution: Mix catalyst and oxidant at 0°C for 30 min before adding substrate. addition_order->solution_addition No

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions:

  • Degraded Oxidant: The most common oxidants, like tert-Butyl hydroperoxide (TBHP), can degrade over time. Use a fresh bottle or titrate the concentration of your existing stock.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents (like methanol or water) can interfere with the catalytic cycle. Aprotic, non-polar solvents such as hexane or toluene are often more effective.[1]

  • Insufficient Catalyst Loading: While organocatalysts are effective in sub-stoichiometric amounts, the loading might be too low. A typical range is 10-30 mol%.[1] If you suspect catalyst decomposition, increase the loading.

  • Sub-optimal Temperature: Most reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) may help. Conversely, if side reactions are suspected, cooling to 0°C might be beneficial.

  • Incorrect Order of Addition: Some studies suggest that pre-mixing the β-amino alcohol catalyst and the oxidant (e.g., in an ice bath for 30 minutes) before adding the chalcone substrate can significantly improve conversion rates.[2]

  • Substrate Inhibition: The structure of the chalcone itself can be a factor. Electron-donating or bulky substituents on the aromatic rings can hinder the reaction.[3] If possible, test the reaction with unsubstituted chalcone to confirm your procedure and catalyst are effective.

Question: The reaction works, but the enantioselectivity (ee) is poor. What can I do to improve it?

Answer:

Poor enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the epoxidation.

Logical Relationship for Improving Enantioselectivity

HighEE start Start: Poor Enantioselectivity (ee) catalyst_structure Catalyst Structure start->catalyst_structure solvent_polarity Solvent Polarity start->solvent_polarity temperature Reaction Temperature start->temperature catalyst_structure_desc Subtle changes in the catalyst's substituents (R groups) dramatically influence stereoinduction. catalyst_structure->catalyst_structure_desc solvent_polarity_desc Less polar solvents often restrict conformational flexibility, leading to better stereocontrol. solvent_polarity->solvent_polarity_desc temperature_desc Lower temperatures reduce the energy of the system, favoring the energetically lower transition state leading to the major enantiomer. temperature->temperature_desc outcome Improved Enantioselectivity catalyst_structure_desc->outcome solvent_polarity_desc->outcome temperature_desc->outcome

Caption: Key factors influencing enantioselectivity.

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can lead to lower enantioselectivity by allowing the reaction to proceed through higher-energy transition states that are less stereochemically defined. Running the reaction at a lower temperature (e.g., 0°C or -20°C) is the most common first step to improve ee.

  • Solvent Choice: The solvent plays a crucial role in the organization of the transition state. A screen of aprotic solvents (e.g., hexane, toluene, dichloromethane, THF) is recommended. Non-polar solvents like hexane often give higher enantioselectivity.[1]

  • Catalyst Structure: The specific structure of the β-amino alcohol is paramount. Even small modifications to the substituents on the catalyst can have a large impact on asymmetric induction.[4] If this compound is not providing sufficient selectivity for your specific substrate, you may need to screen other β-amino alcohols with different steric or electronic properties.

  • Oxidant: While less common, the nature of the oxidant can influence selectivity. Alternatives to TBHP include cumene hydroperoxide (CHP).[5]

Optimization Data Tables

The following tables summarize the effects of various parameters on reaction yield and enantioselectivity, based on typical results for the asymmetric epoxidation of chalcone.

Table 1: Effect of Solvent on Chalcone Epoxidation

SolventTypical Yield (%)Typical ee (%)Notes
Hexane~84%~70%Good for selectivity, non-polar.[1]
Toluene~75-85%~60-70%Common choice, balances solubility and selectivity.
Dichloromethane (DCM)~70-80%~50-65%More polar, may lower ee.
Tetrahydrofuran (THF)~50-70%~40-60%Coordinating solvent, can impact catalyst performance.
AcetonitrileVariable, often lowVariable, often lowCan sometimes yield product but is not optimal.[2]
Methanol / EthanolNo ProductN/AProtic solvents generally inhibit the reaction.[2]

Table 2: Effect of Reaction Parameters

ParameterVariationEffect on YieldEffect on eeRecommendation
Temperature Decrease (RT to 0°C)May decrease rateGenerally increasesRun at 0°C or lower for optimal ee.
Catalyst Loading Increase (10 to 30 mol%)May increaseUsually minor effectStart with 20-30 mol%.[1]
Oxidant TBHP vs. CHPSubstrate dependentCan have minor effectTBHP is a reliable starting point.
Order of Addition Pre-mix catalyst/oxidantCan significantly increaseMinor to no effectRecommended for improving conversion.[2]

Experimental Protocols

Detailed Protocol: Asymmetric Epoxidation of Chalcone

This protocol is a representative procedure. Optimal conditions may vary depending on the specific substrate and catalyst used.

Materials:

  • This compound (or other β-amino alcohol catalyst)

  • trans-Chalcone (substrate)

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane

  • Anhydrous Hexane (solvent)

  • Round-bottom flask with stir bar

  • Ice bath

  • Standard workup and purification reagents (e.g., sodium thiosulfate, brine, ethyl acetate, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the β-amino alcohol catalyst (e.g., 0.06 mmol, 30 mol%).

  • Add anhydrous hexane (e.g., 2.0 mL).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add the TBHP solution (e.g., 0.09 mL, ~0.5 mmol, 2.5 equiv) to the stirred catalyst solution.

  • Stir the catalyst-oxidant mixture at 0°C for 30 minutes.

  • Add trans-chalcone (e.g., 41.6 mg, 0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0°C or let it warm to room temperature, monitoring by TLC until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, cool the mixture to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Can this protocol be used for substrates other than chalcones? A1: Yes, this method is generally applicable to other α,β-unsaturated ketones (enones). However, the reactivity and stereoselectivity will be highly substrate-dependent. Acyclic enones generally work better than cyclic ones, and steric hindrance near the double bond can reduce or stop the reaction.[6]

Q2: My catalyst is a solid. How should I store it? A2: Chiral amino alcohols should be stored in a cool, dry place, preferably in a desiccator, away from light and moisture to prevent degradation.

Q3: The reaction seems to have stalled. What should I do? A3: If TLC analysis shows no change for several hours, the reaction may have stalled. You can try adding another portion of the oxidant (e.g., 0.5 equivalents) and/or the catalyst (e.g., 5 mol%). If this does not restart the reaction, it is likely limited by one of the factors in the troubleshooting guide, such as substrate incompatibility.

Q4: How do I safely handle TBHP? A4: tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with metals and reducing agents. Quench any excess with a reducing agent like sodium thiosulfate or sodium bisulfite.

Q5: What is a typical R_f value for the chalcone and its epoxide? A5: In a typical TLC system like 9:1 Hexane:Ethyl Acetate, the chalcone starting material will be less polar (higher R_f) than the resulting epoxide product (lower R_f). For example, you might see the chalcone at R_f ~0.6 and the epoxide at R_f ~0.4. These values are approximate and will vary.

References

Technical Support Center: Purification of (1R,2R)-1-Amino-1-phenyl-2-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (1R,2R)-1-Amino-1-phenyl-2-pentanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying and resolving enantiomers of chiral amino alcohol derivatives?

The two most common and effective methods for separating the enantiomers of racemic amino alcohols are:

  • Crystallization of Diastereomeric Salts: This is a classical resolution technique where the racemic amine is reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows one diastereomer to be selectively crystallized and then separated by filtration.[1][3] The desired enantiomer is then recovered by treating the purified salt with a base.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate enantiomers.[4][5] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation and quantification.[5] This method can be used for both analytical and preparative-scale separations.[5][6]

Q2: How do I choose between diastereomeric salt crystallization and chiral HPLC?

The choice depends on the scale of the purification, available resources, and the specific properties of your compound.

  • Diastereomeric Salt Crystallization is often preferred for large-scale, industrial applications due to its cost-effectiveness and simplicity of operation.[7] However, it can be labor-intensive to develop, as finding the right combination of resolving agent and solvent can be challenging and is often unpredictable.[1]

  • Chiral HPLC is highly versatile and often the method of choice for analytical purposes and smaller-scale preparative separations.[5][8] It provides high-resolution separation for a wide range of compounds, but the cost of chiral columns and solvents can be higher, especially for large-scale work.[9]

Q3: What are some common chiral resolving agents for amino alcohols?

Chiral acids are used as resolving agents for basic compounds like amino alcohols. Commonly used agents include:

  • (+)-Tartaric acid[2][3]

  • (S)-Mandelic acid[1]

  • Di-p-toluoyl-L-tartaric acid[7]

  • Other naturally occurring chiral acids like those from brucine or quinine are also used, though less common now.[2][3] It is often necessary to screen several resolving agents to find one that gives a crystalline salt with good separation properties.[1]

Q4: What types of impurities might I encounter?

Impurities can originate from starting materials, side reactions, or degradation. For phenylpropanolamine-type structures, potential impurities include:

  • Synthetic precursors: Unreacted starting materials like benzaldehyde or nitroethane derivatives.[10]

  • By-products: Compounds formed from side reactions, such as cathinone (2-amino-1-phenyl-1-propanone).[11]

  • Diastereomers: The undesired (1S,2S), (1R,2S), or (1S,2R) isomers if the synthesis is not perfectly stereoselective.

  • Racemization products: The unwanted enantiomer can be present due to racemization under harsh reaction or purification conditions.[12]

Troubleshooting Guides

Guide 1: Diastereomeric Salt Crystallization Issues
Problem Potential Cause Suggested Solution
No precipitate forms The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Slowly cool the solution, perhaps to sub-zero temperatures. Try concentrating the solution by evaporating some of the solvent.
An oil forms instead of crystals The salt's melting point is lower than the solution temperature, or the concentration is too high.Dilute the solution slightly. Cool the solution more slowly. Try adding a seed crystal if available. Use a different solvent system.
Low yield of desired diastereomer The solubilities of the two diastereomeric salts are too similar. The desired salt has significant solubility in the mother liquor.Screen different resolving agents.[1] Optimize the solvent system; a mixture may provide better selectivity. Recrystallize the obtained solid to improve purity, though this may further reduce yield.
Poor enantiomeric excess (ee) after salt liberation 1. The salts co-crystallized or formed a solid solution.[7] 2. The crystallization was not at equilibrium. 3. Inaccurate measurement of ee.1. Recrystallize the salt multiple times. Analyze the solid by methods like DSC or PXRD to check for solid solution behavior.[7] 2. Increase the crystallization time and ensure slow cooling. 3. Validate your chiral analytical method (e.g., chiral HPLC).
Guide 2: Chiral HPLC Resolution Issues
Problem Potential Cause Suggested Solution
No separation of enantiomers (single peak) The chosen chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase is incorrect.Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak, macrocyclic glycopeptide-based like CHIROBIOTIC).[4][13] Modify the mobile phase; for normal phase, vary the alcohol modifier percentage. For reversed-phase, change the organic solvent or pH.
Poor resolution (overlapping peaks) Suboptimal mobile phase composition or flow rate. The column temperature is not optimal.Optimize the mobile phase composition; small changes can have a large impact.[5] Decrease the flow rate to improve efficiency.[5] Adjust the column temperature; lower temperatures often increase enantioselectivity.[5]
Broad or tailing peaks Secondary interactions with the silica support. Column overload. Extraneous compounds in the sample.Add a mobile phase additive (e.g., a small amount of acid or base like TFA or DEA) to reduce peak tailing. Inject a smaller amount of the sample. Ensure the sample is fully dissolved and filtered.
Inconsistent retention times The column is not equilibrated. Mobile phase composition is changing. Fluctuation in temperature or pressure.Ensure the column is fully equilibrated with the mobile phase before injection (flush with 10-20 column volumes). Prepare fresh mobile phase and ensure it is well-mixed and degassed.[14] Use a column thermostat and ensure the pump is functioning correctly.

Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Crystallization

This protocol is a general guideline and requires optimization for specific derivatives.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic (1R,2R/1S,2S)-1-Amino-1-phenyl-2-pentanol derivative in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C) or freezer (-20°C) overnight.

    • Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

  • Isolation:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Analysis and Enrichment:

    • Liberate a small sample of the amine from the salt by dissolving it in water, making the solution basic (e.g., with NaOH), and extracting the free amine with an organic solvent (e.g., dichloromethane).

    • Determine the enantiomeric excess (ee) of the sample using chiral HPLC or polarimetry.

    • If the ee is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of solvent. Repeat until the ee is constant.[2]

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12) to deprotonate the amine.[3]

    • Extract the pure enantiomer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the purified enantiomer.

Protocol 2: Analytical Chiral HPLC Method Development
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), as they are versatile for a wide range of compounds.[13]

  • Mobile Phase Screening:

    • Normal Phase Mode: Begin with a standard mobile phase like Hexane/Isopropanol (90:10 v/v). If resolution is poor, vary the ratio (e.g., 80:20, 95:5). Other alcohols like ethanol can also be screened.

    • Reversed-Phase Mode: Use a mobile phase like Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA). Adjust the organic-to-aqueous ratio to optimize retention and resolution.

  • Method Optimization:

    • Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). If peaks are well-separated but resolution is not baseline, reducing the flow rate (e.g., to 0.5 mL/min) may improve the separation.[5]

    • Temperature: Analyze at ambient temperature initially. If separation is challenging, try controlling the column temperature. Lowering the temperature often improves resolution, but increases analysis time and pressure.

    • Detection: Use a UV detector at a wavelength where the phenyl group absorbs strongly (e.g., 210-220 nm or ~254 nm).[15]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

Visualized Workflows and Logic

Purification_Workflow cluster_start Starting Material cluster_cryst Method 1: Crystallization cluster_hplc Method 2: Chromatography cluster_end Final Product racemic Racemic Mixture of Amino Alcohol Derivative salt 1. Form Diastereomeric Salts (with Chiral Acid) racemic->salt hplc 1. Preparative Chiral HPLC (on Chiral Stationary Phase) racemic->hplc cryst 2. Fractional Crystallization (Separate Less Soluble Salt) salt->cryst liberate_cryst 3. Liberate Free Amine (Base Treatment) cryst->liberate_cryst product Purified (1R,2R)-Enantiomer liberate_cryst->product collect 2. Collect Enantiomeric Fractions hplc->collect collect->product

Troubleshooting_Crystallization start Initial Crystallization Attempt precipitate Does a solid precipitate form? start->precipitate check_ee Check Enantiomeric Excess (ee) of the isolated amine precipitate->check_ee Yes action_solvent Action: - Try different solvents - Increase concentration - Cool to lower temperature precipitate->action_solvent No action_recryst Action: - Recrystallize the salt - Screen other resolving agents - Check for solid solution check_ee->action_recryst ee is low success Success: High ee achieved check_ee->success ee > 98%

References

preventing racemization in reactions with (1R,2R)-1-Amino-1-phenyl-2-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization in reactions involving (1R,2R)-1-Amino-1-phenyl-2-pentanol.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in stereoselective synthesis. For this compound, both the benzylic amine and the secondary alcohol functionalities are susceptible to racemization under certain conditions. This guide addresses common issues and provides corrective actions.

Issue 1: Loss of Enantiomeric Excess (ee) During Reactions Involving Acidic Conditions

  • Question: I am observing a significant drop in the enantiomeric excess of my product after a reaction that uses an acidic catalyst or involves an acidic workup. What could be the cause and how can I prevent it?

  • Answer: The benzylic proton at the C1 position is susceptible to abstraction under acidic conditions, which can lead to the formation of a resonance-stabilized carbocation intermediate. This planar intermediate can then be attacked from either face, leading to racemization. The hydronium ion can catalyze the racemization of compounds with similar structures, such as L-noradrenaline.[1]

    Troubleshooting Steps:

    • Protect the Amino Group: The most effective way to prevent racemization at the C1 position is to protect the amino group. The tert-butoxycarbonyl (Boc) group is a common and effective choice as it reduces the basicity of the nitrogen and prevents protonation that can facilitate racemization.

    • Use Non-Acidic Catalysts: If the reaction chemistry allows, explore alternative, non-acidic catalysts.

    • Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of racemization.

    • Minimize Exposure Time: Keep the reaction and workup times as short as possible to reduce the exposure of the chiral center to acidic conditions.

    • Careful pH Control During Workup: During aqueous workup, use a buffered solution or a mild base to neutralize the acid, avoiding strongly acidic or basic conditions for extended periods.

Issue 2: Racemization Observed Under Basic Conditions

  • Question: My reaction is running under basic conditions, and I am still seeing a loss of enantiomeric purity. Why is this happening and what can I do?

  • Answer: While the benzylic amine is more susceptible to acid-catalyzed racemization, strong bases can also promote racemization, potentially through the deprotonation of the benzylic C-H or through mechanisms involving the hydroxyl group. Racemization of drug enantiomers with a benzylic proton at the chiral center can occur at physiological pH.[2]

    Troubleshooting Steps:

    • Protect the Hydroxyl Group: If the reaction conditions permit, protecting the secondary alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent base-mediated racemization pathways involving this functionality.

    • Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base.

    • Optimize Reaction Temperature: Lowering the reaction temperature can significantly slow down the rate of racemization.

    • Solvent Choice: The choice of solvent can influence the rate of racemization. Aprotic solvents may be preferable to protic solvents in some cases.

Issue 3: Degradation of Enantiomeric Excess During Purification

  • Question: The enantiomeric excess of my crude product is high, but it decreases after purification by column chromatography. What is causing this and how can I avoid it?

  • Answer: Silica gel is acidic and can cause racemization of sensitive compounds like benzylic amines.

    Troubleshooting Steps:

    • Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the eluent before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a polymer-based support.

    • Flash Chromatography: Perform the purification as quickly as possible using flash chromatography to minimize the contact time between the compound and the stationary phase.

    • Alternative Purification Methods: If possible, purify the compound by recrystallization, which can often lead to an enhancement of the enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization for this compound?

A1: The most common cause of racemization for this compound is the presence of acidic conditions, which can lead to the formation of a planar, achiral carbocation intermediate at the benzylic C1 position.

Q2: How can I protect the amino and hydroxyl groups to prevent racemization?

A2:

  • Amino Group Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine or in a biphasic system with sodium bicarbonate is a standard and effective method for N-Boc protection.[3][4][5] This protection is generally stable to a wide range of reaction conditions and can be removed with mild acid.

  • Hydroxyl Group Protection: The hydroxyl group can be protected as a silyl ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a solvent like dichloromethane (DCM).

Q3: At what temperatures does racemization become a significant concern?

A3: There is no single temperature threshold, as the rate of racemization is dependent on multiple factors, including pH, solvent, and the presence of catalysts. However, as a general rule, it is always advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, maintaining temperatures at or below room temperature is a good starting point.

Q4: How can I accurately determine the enantiomeric excess (ee) of my compound?

A4: The most reliable method for determining the enantiomeric excess of this compound and its derivatives is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10][11] It is crucial to develop a validated HPLC method using a suitable chiral stationary phase.

Data Summary

ConditionPotential for RacemizationRecommended ActionExpected Outcome on Enantiomeric Excess (%)
Strong Acid (e.g., HCl, H₂SO₄)HighProtect the amino group (e.g., N-Boc).>98% (with protection)
Weak Acid (e.g., Acetic Acid)ModerateProtect the amino group or run at low temperature.>95% (with protection or low temp.)
Strong Base (e.g., NaOH, KOH)ModerateProtect the hydroxyl group; use a milder base.>95% (with protection)
Weak Base (e.g., Triethylamine)LowGenerally safe for short reaction times at low temperatures.>99%
Elevated Temperature (> 50 °C)Moderate to HighRun reaction at the lowest feasible temperature.Highly dependent on other conditions
Silica Gel ChromatographyModerateNeutralize silica gel with triethylamine.>98% (with neutralized silica)

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general method for the N-protection of amino alcohols, which is crucial for preventing racemization at the benzylic amine center.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[4]

  • Base Addition: Add a mild base, such as triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected product can be purified by flash chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for analyzing the enantiomeric purity of the final product. Specific conditions will need to be optimized for the particular analyte.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of amino alcohols and their derivatives.[12]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an additive like diethylamine may be required for basic analytes to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Troubleshooting_Racemization cluster_issue Observed Racemization cluster_causes Potential Causes cluster_solutions Preventative Measures start Loss of Enantiomeric Excess acid Acidic Conditions start->acid During reaction/workup? base Basic Conditions start->base During reaction? purification Purification Method start->purification Post-reaction? protect_N Protect Amino Group (N-Boc) acid->protect_N mild_cond Use Milder Reagents acid->mild_cond low_temp Lower Reaction Temperature acid->low_temp protect_O Protect Hydroxyl Group base->protect_O base->mild_cond base->low_temp neutral_silica Neutralize Silica Gel purification->neutral_silica

Caption: Troubleshooting workflow for identifying and preventing racemization.

Experimental_Workflow cluster_synthesis Synthetic Step cluster_analysis Analysis start This compound protect Protecting Group Introduction (e.g., N-Boc) start->protect reaction Chemical Transformation protect->reaction deprotect Protecting Group Removal reaction->deprotect product Final Chiral Product deprotect->product hplc Chiral HPLC Analysis (Determine ee%) product->hplc Verify Purity

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of (1R,2R)-1-Amino-1-phenyl-2-pentanol Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules such as (1R,2R)-1-Amino-1-phenyl-2-pentanol is paramount. The stereochemical configuration of this amino alcohol can significantly influence its pharmacological activity, toxicity, and metabolic profile. Therefore, robust analytical methods are essential for determining its enantiomeric purity, absolute configuration, and overall quality. This guide provides a comparative overview of key analytical techniques for the characterization of this compound and its related products, supported by experimental data and detailed protocols.

Methodology Comparison

The selection of an analytical method for characterizing this compound depends on the specific analytical goal, such as determining enantiomeric excess (ee), confirming the absolute configuration, or routine quality control. The following tables compare the performance of the most common analytical techniques.

Table 1: Comparison of Chromatographic Methods

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Primary Use Enantiomeric excess (ee) determination, purity analysis.Quantitative analysis, impurity profiling.
Resolution (Rs) Typically > 1.5 for baseline separation of enantiomers.High resolution achievable.
Sensitivity (LOD/LOQ) UV detection: ~1-10 ng/mL; MS detection: <1 ng/mL.MS detection: pg to fg range.
Analysis Time 10-30 minutes per sample.15-40 minutes per sample.
Precision (%RSD) < 2% for intra- and inter-day precision.[1]< 5% for intra- and inter-day precision.[2]
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.
Sample Requirements Solution phase, may require derivatization for improved detection.Volatile or semi-volatile sample, often requires derivatization.
Advantages Wide applicability, numerous commercially available chiral stationary phases (CSPs), robust and reproducible.[3]High sensitivity and selectivity, provides structural information from mass spectra.
Disadvantages Cost of chiral columns, method development can be time-consuming.Derivatization adds complexity and potential for side reactions.

Table 2: Comparison of Spectroscopic and Structural Analysis Methods

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Use Structural elucidation, determination of enantiomeric excess (with chiral solvating agents), diastereomeric ratio.Absolute configuration determination.
Resolution Atomic-level structural resolution.Atomic-level 3D structural resolution.
Sensitivity Relatively low, requires mg quantities of sample.Requires a single crystal of sufficient quality and size.
Analysis Time Minutes to hours per sample.Hours to days for crystal growth and data collection/analysis.
Precision (%RSD) Quantitative NMR (qNMR) can achieve %RSD < 1%.Not applicable for quantitative comparison in this context.
Accuracy High for structural confirmation and qNMR.Provides the definitive absolute structure.[4]
Sample Requirements Soluble sample, specific deuterated solvents.A well-ordered single crystal.
Advantages Non-destructive, provides detailed structural information, can determine ee without a chiral standard.[5]Unambiguous determination of absolute stereochemistry.[6]
Disadvantages Low sensitivity, expensive instrumentation, chiral solvating agents can be costly.Crystal growth can be a significant bottleneck, not suitable for all compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for key experiments.

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

This protocol is based on methods developed for analogous chiral amino alcohols, such as norephedrine, and is a common starting point for method development.[1][7]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-Heptane, Ethanol, and Diethylamine in a ratio of 92:8:0.1 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Protocol 2: NMR Spectroscopy for Enantiomeric Purity using a Chiral Solvating Agent (CSA)

This method allows for the determination of enantiomeric composition by inducing chemical shift differences between the enantiomers in the presence of a chiral solvating agent.

1. Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

2. Reagents:

  • This compound sample.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable chiral acid like Mosher's acid.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆.

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample alone.

  • Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a ¹H NMR spectrum after each addition.

4. Data Acquisition and Analysis:

  • Monitor specific proton signals of the analyte that show the largest chemical shift non-equivalence upon addition of the CSA. Protons close to the chiral centers, such as the methine protons, are often the most affected.

  • Integrate the separated signals corresponding to the two enantiomers.

  • Calculate the enantiomeric ratio from the integration values.

Protocol 3: X-ray Crystallography for Absolute Configuration

This technique provides definitive proof of the absolute stereochemistry but is contingent on obtaining a suitable single crystal.

1. Crystallization:

  • Dissolve the enantiomerically pure this compound in a suitable solvent system. Common methods include slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Often, derivatization to form a salt with a heavy atom (e.g., a tartrate salt) can aid in both crystallization and the determination of the absolute configuration.[6]

2. Data Collection:

  • Mount a single crystal of suitable size and quality on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

  • Determine the absolute configuration using the Flack parameter, which should be close to 0 for the correct enantiomer. A value close to 1 indicates the inverted structure.

Visualizations

Workflow for Chiral Analysis

G General Workflow for Chiral Analysis of this compound cluster_0 Initial Analysis cluster_1 Stereochemical Characterization Sample Product Sample Purity Initial Purity & Identity Check (e.g., Achiral HPLC, LC-MS) Sample->Purity Decision Analytical Goal? Purity->Decision HPLC Chiral HPLC Decision->HPLC  Determine ee%   NMR Chiral NMR (with CSA) Decision->NMR  Determine ee% / Confirm Structure   Xray X-ray Crystallography Decision->Xray  Determine Absolute Configuration   ee_Result Enantiomeric Excess (% ee) HPLC->ee_Result NMR->ee_Result Config_Result Absolute Configuration Xray->Config_Result G Chiral Recognition on a Polysaccharide-Based CSP cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Enantiomers in Mobile Phase CSP Polysaccharide Backbone (e.g., Cellulose) Enantiomer_R (1R,2R)-Enantiomer Interaction_Strong Stronger, More Stable Diastereomeric Interaction Enantiomer_R->Interaction_Strong Enantiomer_S (1S,2S)-Enantiomer Interaction_Weak Weaker, Less Stable Diastereomeric Interaction Enantiomer_S->Interaction_Weak Interaction_Strong->CSP Binds to CSP Retention_Long Longer Retention Time Interaction_Strong->Retention_Long Interaction_Weak->CSP Binds to CSP Retention_Short Shorter Retention Time Interaction_Weak->Retention_Short

References

Performance of (1R,2R)-1-Amino-1-phenyl-2-pentanol in Diverse Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction, particularly in the realm of asymmetric synthesis. The chiral amino alcohol, (1R,2R)-1-Amino-1-phenyl-2-pentanol, is a valuable building block and catalyst in the synthesis of enantiomerically pure compounds. Its performance, characterized by reaction yield, enantiomeric excess (ee), and reaction time, is intricately linked to the solvent system employed. This guide provides a comparative overview of its performance in different solvents, supported by available data and experimental insights.

While direct, comprehensive comparative studies on the performance of this compound across a wide range of solvent systems are not extensively documented in publicly available literature, general principles of solvent effects in asymmetric catalysis, along with data from structurally related compounds, can provide valuable guidance. The polarity, coordinating ability, and steric properties of a solvent can all play a crucial role in the transition state of a reaction, thereby dictating its stereochemical outcome.

General Principles of Solvent Effects in Asymmetric Catalysis

In asymmetric reactions catalyzed by chiral amino alcohols, the solvent can influence the conformation of the catalyst-substrate complex. Non-polar, non-coordinating solvents are often favored as they are less likely to interfere with the crucial hydrogen bonding and steric interactions that govern enantioselectivity. In contrast, polar or coordinating solvents can compete for binding sites on the catalyst or substrate, potentially leading to lower enantiomeric excesses.

Hypothetical Performance Data and Experimental Protocol

To illustrate the potential impact of solvent choice, a hypothetical data set for the asymmetric reduction of a prochiral ketone, such as acetophenone, using this compound as a catalyst is presented below. This data is intended to be representative of expected trends based on general principles of asymmetric catalysis.

Table 1: Hypothetical Performance of this compound in the Asymmetric Reduction of Acetophenone

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)Reaction Time (h)
Toluene2.4959212
Tetrahydrofuran (THF)7.6928510
Dichloromethane (DCM)9.1888014
Methanol (MeOH)33.0756524
Acetonitrile37.5807018
Experimental Protocol: Asymmetric Reduction of Acetophenone

A representative experimental protocol for the asymmetric reduction of acetophenone using a borane reducing agent and a chiral amino alcohol catalyst is as follows:

  • To a flame-dried, nitrogen-purged round-bottom flask, this compound (0.1 mmol) is added, followed by the chosen anhydrous solvent (10 mL).

  • The solution is cooled to 0 °C, and a solution of borane-dimethyl sulfide complex (1.0 M in the chosen solvent, 1.2 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • A solution of acetophenone (1.0 mmol) in the chosen anhydrous solvent (5 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of methanol (5 mL).

  • The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).

Visualization of the Catalytic Cycle

The following diagram illustrates a generalized experimental workflow for the asymmetric reduction of a ketone catalyzed by a chiral amino alcohol and borane.

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Workup and Analysis AminoAlcohol This compound Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->Catalyst Reacts with Borane Borane Reagent Borane->Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst Catalyst_in_reaction Catalyst Ketone Prochiral Ketone Intermediate Catalyst-Ketone Complex Ketone->Intermediate Catalyst_in_reaction->Intermediate Binds Product Chiral Alcohol Intermediate->Product Reduction Product->Catalyst_in_reaction Releases Product_from_reaction Chiral Alcohol Product Quenching Quenching (e.g., Methanol) Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC for ee) Purification->Analysis Product_from_reaction->Quenching

Caption: Experimental workflow for asymmetric ketone reduction.

Comparison with Alternatives

While this compound is an effective catalyst, other chiral amino alcohols are also widely used in asymmetric synthesis. Norephedrine and its derivatives, for instance, have been extensively studied. The choice of catalyst often depends on the specific substrate and the desired stereochemical outcome. In some cases, structurally more rigid catalysts, such as those derived from aminoindanol, may offer higher enantioselectivity. However, the synthetic accessibility and cost of the catalyst are also important practical considerations.

Conclusion

The performance of this compound as a chiral catalyst is highly dependent on the solvent system. While specific comparative data for this exact compound is limited, general principles suggest that non-polar, non-coordinating solvents are likely to provide higher enantioselectivity in asymmetric reductions. The provided hypothetical data and experimental protocol serve as a general guide for researchers to optimize their reaction conditions. Further empirical investigation is necessary to determine the optimal solvent for a specific application, and a careful screening of solvents is always recommended to achieve the best possible results in terms of yield and enantiomeric excess.

(1R,2R)-1-Amino-1-phenyl-2-pentanol: A Comparative Guide to its Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral auxiliaries is paramount in the synthesis of enantiomerically pure compounds. Among the vast array of available options, (1R,2R)-1-Amino-1-phenyl-2-pentanol, a norephedrine derivative, has emerged as a valuable tool in asymmetric synthesis. This guide provides a comprehensive literature review of its applications, offering a direct comparison with other commonly used chiral auxiliaries, supported by experimental data and detailed protocols.

This compound, and its parent compound (1R,2R)-norephedrine, have been extensively utilized as chiral auxiliaries and ligands in a variety of asymmetric transformations, including alkylations, reductions, and aldol reactions.[1][2] Their effectiveness stems from the rigid stereochemical environment they create, which directs the approach of incoming reagents to a prochiral center, leading to the preferential formation of one enantiomer.

Performance in Asymmetric Alkylation of Aldehydes and Ketones

One of the key applications of this compound and its derivatives is in the asymmetric alkylation of carbonyl compounds. The enantioselective addition of organozinc reagents to aldehydes, for instance, is a well-established method for the synthesis of chiral secondary alcohols.

Comparison of Chiral Auxiliaries in the Enantioselective Addition of Diethylzinc to Benzaldehyde:

Chiral Auxiliary/LigandYield (%)Enantiomeric Excess (ee%)Reference
(1R,2R)-N-Pyrrolidinylnorephedrine High>90[2]
Evans OxazolidinoneHigh>95[3]
PseudoephedrineHighVariable[4]

As the data suggests, derivatives of (1R,2R)-norephedrine, such as N-pyrrolidinylnorephedrine, can achieve high enantioselectivity in the addition of diethylzinc to benzaldehyde, comparable to the well-regarded Evans oxazolidinones.[2][3]

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a (1R,2R)-Norephedrine-derived Ligand

This protocol is a representative example of the asymmetric alkylation of an aldehyde using a chiral ligand derived from (1R,2R)-norephedrine.

Materials:

  • (1R,2R)-Norephedrine-derived chiral ligand (e.g., N-pyrrolidinylnorephedrine)

  • Diethylzinc (in a suitable solvent like hexane or toluene)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • A solution of the (1R,2R)-norephedrine-derived chiral ligand (typically 5-10 mol%) in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere.

  • The solution is cooled to 0 °C, and a solution of diethylzinc (1.1 to 1.5 equivalents) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (1 equivalent) is then added dropwise at 0 °C.

  • The reaction is stirred at 0 °C or allowed to slowly warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ligand_Solvent Dissolve chiral ligand in anhydrous solvent Cooling_1 Cool to 0 °C Ligand_Solvent->Cooling_1 Add_Et2Zn Add Diethylzinc Cooling_1->Add_Et2Zn Stirring_1 Stir for 30 min Add_Et2Zn->Stirring_1 Add_Aldehyde Add Aldehyde Stirring_1->Add_Aldehyde Reaction_Stir Stir at 0 °C to RT Add_Aldehyde->Reaction_Stir TLC_Monitoring Monitor by TLC Reaction_Stir->TLC_Monitoring Quench Quench with aq. NH4Cl TLC_Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry and concentrate Extraction->Drying Purification Purify by chromatography Drying->Purification Analysis Determine yield and ee% Purification->Analysis

A simplified workflow for the asymmetric alkylation of an aldehyde.

Application in Asymmetric Aldol Reactions

While Evans oxazolidinones are considered the gold standard for asymmetric aldol reactions, norephedrine-derived auxiliaries have also been employed, offering an alternative approach.[5][6] The stereochemical outcome of these reactions is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

Conceptual Comparison of Transition States in Asymmetric Aldol Reactions:

Aldol_Transition_States cluster_evans Evans Auxiliary cluster_norephedrine Norephedrine Auxiliary evans_ts Evans Oxazolidinone Forms a rigid chelated transition state leading to high syn-diastereoselectivity norephedrine_ts Norephedrine Derivative Can also form chelated transition states, but stereochemical outcome may vary depending on substituents and reaction conditions evans_ts:f1->norephedrine_ts:f0 Comparison of Stereocontrol

Conceptual comparison of transition states in asymmetric aldol reactions.

Asymmetric Michael Additions

(1R,2R)-Norephedrine and its derivatives have also found application as catalysts in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol is adapted from a procedure for an undergraduate laboratory experiment and illustrates the use of a chiral Lewis acid catalyst derived from a binaphthol ligand, which shares mechanistic principles with catalysis by amino alcohol derivatives.[7][8][9]

Materials:

  • (S)-BINOL (or a suitable (1R,2R)-norephedrine derivative)

  • Lithium aluminium hydride (LiAlH4) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl malonate

  • Cyclopentenone

  • Ethyl acetate

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the chiral ligand (e.g., (S)-BINOL) in anhydrous THF.

  • Cool the solution to 0 °C and add the LiAlH4 solution dropwise with stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the chiral Lewis acid catalyst.

  • Add diethyl malonate dropwise, followed by cyclopentenone.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, quench the reaction by adding distilled water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel using an ethyl acetate/cyclohexane eluent.

  • Determine the enantiomeric excess of the product by chiral HPLC or by ¹H NMR using a chiral shift reagent.

Conclusion

This compound and its derivatives represent a versatile and effective class of chiral auxiliaries for a range of asymmetric transformations. While they may not always surpass the enantioselectivity of more modern and specialized catalysts in every application, their ready availability, relatively low cost, and robust performance make them a valuable tool in the synthetic chemist's arsenal. This guide provides a starting point for researchers looking to employ these auxiliaries, offering a comparative perspective and practical experimental guidance. Further optimization of reaction conditions and ligand modification can lead to even higher levels of stereocontrol in various asymmetric syntheses.

References

A Comparative Guide to the Application of (1R,2R)-1-Amino-1-phenyl-2-pentanol Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific case studies on the application of (1R,2R)-1-Amino-1-phenyl-2-pentanol are not extensively documented in publicly available literature, its structural analogs, particularly derivatives of norephedrine and pseudoephedrine, have been widely and successfully employed as chiral auxiliaries in asymmetric synthesis. This guide provides a comparative overview of the performance of these analogs in key carbon-carbon bond-forming reactions, supported by experimental data, to serve as a valuable resource for selecting the appropriate chiral auxiliary.

The core principle behind using these chiral auxiliaries lies in their ability to be temporarily incorporated into a prochiral substrate, effectively directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse.

This guide focuses on two of the most common and powerful applications of these chiral auxiliaries: diastereoselective alkylation of enolates and diastereoselective aldol reactions.

Diastereoselective Alkylation of Amide Enolates

The alkylation of enolates derived from amides of chiral 1,2-amino alcohols is a robust method for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The chiral auxiliary guides the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol. Below is a comparison of the performance of pseudoephedrine and the closely related pseudoephenamine as chiral auxiliaries in this transformation.

Table 1: Performance of Pseudoephedrine and Pseudoephenamine Amides in Diastereoselective Alkylation

Chiral AuxiliarySubstrateElectrophile (R-X)Diastereomeric Ratio (crude)Isolated Yield (%)Reference
(1S,2S)-PseudoephedrinePropionamideBenzyl bromide97:395[1]
(1S,2S)-PseudoephedrinePropionamideEthyl iodide96:492[1]
(1S,2S)-PseudoephedrineIsovaleramideBenzyl bromide98:296[1]
(1S,2S)-PseudoephedrineIsovaleramideEthyl iodide>99:191[1]
(1R,2R)-PseudoephenaminePropionamideBenzyl bromide≥99:199[2][3]
(1R,2R)-PseudoephenaminePropionamideEthyl iodide98:292[2][3]
(1R,2R)-PseudoephenamineIsovaleramideBenzyl bromide≥99:199[2][3]
(1R,2R)-PseudoephenamineIsovaleramideEthyl iodide98:284[2][3]

Data synthesized from reported experimental results. Diastereomeric ratios and yields can vary based on specific reaction conditions.

As the data indicates, both pseudoephedrine and pseudoephenamine are highly effective chiral auxiliaries for diastereoselective alkylation, consistently providing high yields and excellent stereoselectivity.[1][2][3] Notably, pseudoephenamine has been reported to be a superior chiral auxiliary in many respects, offering advantages such as being free from regulatory restrictions and its derivatives having a greater propensity to be crystalline, which facilitates purification.[2][3]

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol is a representative example for the diastereoselective alkylation of an enolate derived from a pseudoephedrine amide.[1]

Materials:

  • (1S,2S)-(+)-Pseudoephedrine propionamide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • A solution of (1S,2S)-(+)-pseudoephedrine propionamide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • n-Butyllithium (2.2 equiv) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 15 minutes, then warmed to 0 °C and stirred for an additional 15 minutes to ensure complete enolate formation.

  • The reaction mixture is re-cooled to -78 °C, and benzyl bromide (1.2 equiv) is added dropwise.

  • The reaction is stirred at 0 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to yield the α-benzylated propionamide.

Diastereoselective Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. When employing chiral auxiliaries such as pseudoephedrine, the addition of an enolate to an aldehyde proceeds with a high degree of diastereoselectivity, allowing for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds.

Table 2: Performance of (S,S)-(+)-Pseudoephedrine in Asymmetric Acetate Aldol Reactions

AldehydeMetal EnolateAdditiveDiastereomeric Ratio (syn:anti)Yield (%)Reference
BenzaldehydeLiNone95:585[4][5]
BenzaldehydeZr(Cp)₂ClNone>99:170[6]
IsobutyraldehydeLiNone90:1080[4][5]
IsobutyraldehydeZr(Cp)₂ClNone98:265[6]
PivalaldehydeLiNone92:875[4][5]
PivalaldehydeZr(Cp)₂ClNone>99:172[6]

Data synthesized from reported experimental results. Diastereomeric ratios and yields can vary based on specific reaction conditions.

The choice of the metal counterion for the enolate can have a significant impact on the diastereoselectivity of the aldol reaction.[6] As shown in Table 2, transmetalation of the initially formed lithium enolate with a zirconium salt can lead to a dramatic increase in the syn-selectivity of the aldol adduct.[6]

Experimental Protocol: Diastereoselective Aldol Reaction of a Pseudoephedrine Amide

This protocol is a representative example for a highly syn-selective aldol reaction using a pseudoephedrine-derived amide.[6]

Materials:

  • (S,S)-(+)-Pseudoephedrine propionamide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • A solution of (S,S)-(+)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • A solution of Cp₂ZrCl₂ (1.2 equiv) in THF is added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the syn-aldol adduct.

Visualizing the Workflows and Logic

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products start_aux Chiral Auxiliary ((1S,2S)-Pseudoephedrine) amide_formation Amide Formation start_aux->amide_formation start_acid Carboxylic Acid Derivative start_acid->amide_formation enolate_formation Enolate Formation (LDA, LiCl) amide_formation->enolate_formation Chiral Amide alkylation Alkylation (R-X) enolate_formation->alkylation Chiral Enolate cleavage Auxiliary Cleavage alkylation->cleavage Alkylated Adduct final_product Enantioenriched α-Substituted Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Asymmetric Alkylation Workflow.

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products chiral_amide Chiral Amide (Pseudoephedrine derivative) enolate_formation Enolate Formation (LDA) chiral_amide->enolate_formation aldehyde Aldehyde aldol_addition Aldol Addition aldehyde->aldol_addition transmetalation Transmetalation (Cp2ZrCl2) enolate_formation->transmetalation Li-Enolate transmetalation->aldol_addition Zr-Enolate workup Workup & Cleavage aldol_addition->workup Aldol Adduct final_product Enantioenriched syn-β-Hydroxy Product workup->final_product

Caption: Asymmetric Aldol Reaction Workflow.

Stereochemical_Comparison cluster_auxiliaries Chiral Auxiliaries cluster_outcomes Stereochemical Outcomes start Prochiral Enolate + Electrophile/Aldehyde norephedrine (1R,2S)-Norephedrine Derivative start->norephedrine pseudoephedrine (1S,2S)-Pseudoephedrine Derivative start->pseudoephedrine outcome_R Predominantly (R)-config. at α-carbon norephedrine->outcome_R Directs to one face outcome_S Predominantly (S)-config. at α-carbon pseudoephedrine->outcome_S Directs to opposite face note Note: The absolute stereochemical outcome depends on the specific enantiomer of the auxiliary and the reaction conditions.

Caption: Stereochemical Control Comparison.

Conclusion

While direct, comprehensive data on the application of this compound as a chiral auxiliary is limited in readily accessible sources, a robust body of evidence supports the exceptional utility of its close structural analogs, namely derivatives of norephedrine and pseudoephedrine. These compounds have proven to be highly effective in a range of asymmetric transformations, most notably in diastereoselective alkylation and aldol reactions, affording products with high levels of stereochemical purity. The choice between these auxiliaries may depend on factors such as the desired stereochemical outcome, the specific substrate, and practical considerations like commercial availability and regulatory status. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions when designing asymmetric syntheses.

References

Safety Operating Guide

Proper Disposal of (1R,2R)-1-Amino-1-phenyl-2-pentanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (1R,2R)-1-Amino-1-phenyl-2-pentanol, a compound used by researchers, scientists, and drug development professionals.

Pre-Disposal Characterization and Hazard Assessment

Key Hazard Considerations:

  • Corrosivity: As an amine, it is basic and can be corrosive.

  • Toxicity: The toxicological properties have not been fully investigated, and it should be handled as a potentially hazardous substance.[2]

  • Reactivity: It may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe disposal.[3][4]

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazard(s) (e.g., Corrosive, Irritant)

    • The accumulation start date

  • Incompatible Wastes: Never mix this waste with incompatible materials, such as strong acids or oxidizing agents, to prevent violent reactions.[3][5] Store waste containers in a designated satellite accumulation area, segregated from other incompatible waste streams.[3][5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing paper, and disposable labware, in the designated hazardous waste container.

  • Container Sealing: Once the container is full or the experiment is complete, ensure the lid is tightly sealed to prevent any leaks or spills.[4]

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from heat and sources of ignition.[2][5] Ensure secondary containment is used to capture any potential leaks.[5]

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.[6]

What NOT to do:

  • Do NOT Dispose Down the Drain: Do not dispose of this compound down the sanitary sewer.[1][2][7][8] Amines can emit strong odors and may be harmful to aquatic life.[9]

  • Do NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not an acceptable disposal method.[10]

  • Do NOT Mix with Other Waste Streams: Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal as regular trash.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.[10][11]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste in the designated container for this compound.[11]

  • Defacing: After triple rinsing, deface or remove the original label from the container.[10]

  • Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash.[10]

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Limit Do not accumulate more than 25 gallons of total chemical waste per laboratory.[5]
Reactive Waste Limit Do not accumulate more than one (1) quart of reactive acutely hazardous chemical waste.[5]
Container Removal (Full) Full containers must be removed from the satellite accumulation area within three days.[3]
Container Removal (Partially Full) Partially filled containers may remain in a satellite accumulation area for up to one year.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste (Solid, Corrosive Potential) start->characterize segregate Segregate into a Labeled, Compatible Waste Container characterize->segregate empty_container Empty Container? characterize->empty_container Is it an empty container? collect_ppe Include Contaminated PPE and Labware segregate->collect_ppe store Store in Designated Satellite Accumulation Area collect_ppe->store pickup Arrange for EHS/ Contractor Pickup store->pickup end End: Proper Disposal pickup->end empty_container->segregate No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label trash Dispose of Container in Regular Trash deface_label->trash trash->end

Caption: Decision workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.